H-Gly-Gly-Ala-Gly-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-5(9(18)12-4-8(16)17)13-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJIRYPFAZEPF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Gly-Gly-Ala-Gly-OH: Molecular Architecture, Structural Dynamics, and Synthetic Protocols
Executive Summary
The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) represents a critical structural motif in protein engineering and biomaterials science. Distinguished by its specific alternation of glycine (flexible) and alanine (sterically distinct) residues, this sequence serves as a fundamental model for fibrous protein assembly (e.g., Bombyx mori silk fibroin) and a versatile linker in antibody-drug conjugates (ADCs) .
This technical guide dissects the molecular structure of GGAG, providing rigorous physicochemical data, conformational analysis based on NMR/IR spectroscopy, and a field-validated Solid-Phase Peptide Synthesis (SPPS) protocol.
Part 1: Molecular Architecture & Physicochemical Properties
Chemical Identity
The sequence comprises three glycine residues and one L-alanine residue. The insertion of alanine at position 3 introduces a chiral center and a methyl side chain into an otherwise achiral, highly flexible glycine backbone.
| Property | Value |
| Sequence | Gly-Gly-Ala-Gly (N- to C-terminus) |
| Formula | C |
| Molecular Weight | 260.25 g/mol |
| CAS Number | 23654-88-8 |
| Isoelectric Point (pI) | ~5.97 (Theoretical) |
| Hydropathy Index | Hydrophilic (Gly: -0.4, Ala: 1.8; Net: Hydrophilic) |
| Solubility | Highly soluble in H |
Structural Connectivity Diagram
The following diagram illustrates the peptide backbone connectivity, highlighting the peptide bonds and the specific location of the alanine methyl group which breaks the symmetry of the glycine chain.
Figure 1: Linear connectivity of this compound highlighting the central alanine residue responsible for local steric constraints.[1]
Part 2: Structural Dynamics and Conformation
The "Glycine Effect" vs. Alanine Constraints
The conformational landscape of GGAG is defined by the competition between the rotational freedom of glycine and the steric restrictions of alanine.
-
Glycine (
rotation): Lacking a side chain, the Gly residues can access a vast Ramachandran space, including regions forbidden to L-amino acids (e.g., ). This allows the peptide to act as a "hinge" or flexible linker. -
Alanine (Structure Inducer): The methyl group of Ala-3 restricts the local backbone to favored regions (
-helical or -sheet). In the context of GGAG, the Ala residue often acts as a nucleation site for potential -turn formation (Type II turns are common in Gly-rich sequences).
Spectroscopic Signatures
-
NMR Spectroscopy: In aqueous solution (D
O), GGAG exists primarily as a random coil. However, 2D-NOESY experiments can reveal transient populations of turn structures if the correlations are observed between Gly2 and Ala3. -
IRMPD Spectroscopy: Gas-phase studies of protonated GGAG reveal that the position of the methyl side chain (Ala) significantly influences the preferred protonation site (amide oxygen vs. N-terminal amine) and the stability of internal hydrogen bonds.
Part 3: Synthetic Protocol (SPPS)
Methodological Strategy
While short, glycine-rich peptides can suffer from on-resin aggregation due to interchain hydrogen bonding (beta-sheet formation). The use of high-swelling resins (e.g., ChemMatrix or PEG-PS) and efficient coupling reagents is critical.
Validated Workflow (Fmoc Chemistry)
Scale: 0.1 mmol | Resin: Wang Resin (Loading 0.6-0.8 mmol/g)
-
Resin Preparation: Swell Wang resin in DCM for 30 min.
-
First Residue Attachment (Gly):
-
Use symmetric anhydride method: Fmoc-Gly-OH (10 eq) + DIC (5 eq) + DMAP (0.1 eq).
-
Rationale: Prevents racemization (not an issue for Gly, but standard practice) and ensures high loading.
-
-
Elongation Cycle (Iterative):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV absorbance to ensure Fmoc removal.
-
Washing: DMF (5x), DCM (3x), DMF (3x).
-
Coupling: Fmoc-AA-OH (4 eq) : HBTU (3.9 eq) : HOBt (4 eq) : DIEA (8 eq). Reaction time: 45 min.
-
Critical Step: For the Ala-Gly junction, double coupling is recommended to overcome potential steric hindrance if aggregation occurs.
-
-
Cleavage & Isolation:
-
Cocktail: TFA/TIS/H
O (95:2.5:2.5 v/v/v) for 2 hours. -
Precipitation: Cold diethyl ether (-20°C). Centrifuge and wash 3x.
-
-
Purification:
-
Column: C18 Reverse Phase.
-
Gradient: 0-20% Acetonitrile in water (0.1% TFA) over 30 min. Note: GGAG is very polar and elutes early.
-
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle optimized for this compound assembly.
Part 4: Applications in Biomaterials & Drug Delivery
Linker Technology
GGAG is utilized as a spacer in fusion proteins and peptide-drug conjugates.
-
Mechanism: The glycine residues provide the necessary flexibility to prevent steric clash between two fused domains, while the alanine residue introduces a minimal amount of rigidity to prevent the linker from collapsing entirely into a globule.
-
Protease Stability: Unlike poly-glycine linkers, the presence of Alanine makes the sequence slightly more susceptible to specific elastase-like cleavage, which can be exploited for controlled release applications.
Silk Fibroin Modeling
The sequence mimics the crystalline domains of Bombyx mori silk (typically GAGAGS).
-
Research Utility: Researchers use GGAG to study the nucleation of beta-sheets . At high concentrations (>10 mg/mL), GGAG can self-assemble into amyloid-like fibrils, driven by the intermolecular hydrogen bonding of the amide backbone, a property critical for hydrogel formation.
References
-
PubChem. (n.d.). Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides. Journal of Physical Chemistry A. Retrieved from [Link]
-
MDPI. (2020).[3] Peptide-Drug Conjugates: A New Hope for Cancer Management. Pharmaceutics. Retrieved from [Link][3][4][5][6]
Sources
- 1. H-Gly-Gly-Ala-OH | 19729-30-7 [sigmaaldrich.com]
- 2. 23654-88-8 | this compound | Next Peptide [nextpeptide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Synthesis Guide: H-Gly-Gly-Ala-Gly-OH via Fmoc-SPPS
Executive Summary & Strategic Analysis
The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) appears deceptively simple due to its lack of functionalized side chains. However, the specific sequence—placing Glycine at the C-terminus followed by Alanine—introduces a critical failure mode known as Diketopiperazine (DKP) formation .
Standard protocols using Wang resin often fail for this sequence because the steric freedom of Glycine facilitates an intramolecular nucleophilic attack by the N-terminal amine of the second residue (Alanine) onto the C-terminal ester linkage. This cleaves the dipeptide [Cyclo(Ala-Gly)] from the resin prematurely, resulting in drastic yield loss and deletion sequences (des-Gly-Ala).
This guide deviates from standard "textbook" SPPS by mandating the use of 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl linker provides the necessary steric hindrance to suppress DKP formation, ensuring the integrity of the growing peptide chain.
Critical Reagents & Materials
| Component | Specification | Rationale |
| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g) | Critical: Steric bulk prevents DKP formation. Mild cleavage conditions preserve peptide integrity. |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Ala-OH | Standard Fmoc-protected amino acids. No side-chain protection required. |
| Coupling Reagents | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Superior to HBTU/HOBt. Reduces racemization risk and improves coupling efficiency in Gly-rich sequences. |
| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal.[1] |
| Cleavage | TFA / TIS / H₂O (95:2.5:2.[2]5) | "Scavenger cocktail" ensures clean cleavage, though side-chain scavengers are less critical here. |
| Solvents | DMF (Peptide grade), DCM, Methanol | DMF for reactions; DCM for resin swelling; MeOH for capping 2-CTC. |
Synthesis Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical control point for DKP prevention.
Figure 1: Synthesis workflow for H-GGAG-OH. Note the critical risk point during the deprotection of the second residue (Alanine).
Detailed Experimental Protocol
Phase 1: Resin Loading (The Foundation)
Objective: Anchor the C-terminal Glycine to the 2-CTC resin without inducing racemization or hydrolysis.
-
Swelling: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted reaction vessel. Add dry DCM (5 mL) and swell for 20 minutes. Drain.
-
Loading Solution: Dissolve Fmoc-Gly-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM.
-
Note: Do not use coupling reagents (DIC/HBTU) for loading 2-CTC; base-promoted displacement of the chloride is sufficient and prevents racemization (though Gly is achiral, this is best practice).
-
-
Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL) directly to the reaction mixture (to cap unreacted trityl chlorides). Agitate for 15 minutes.
-
Wash: Drain and wash resin: 3x DCM, 3x DMF.
Phase 2: Peptide Elongation (The Cycle)
Sequence: Resin-Gly → Ala → Gly → Gly-H
Cycle 1: Coupling Alanine (Fmoc-Ala-OH)
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash 5x DMF.
-
Activation: Dissolve Fmoc-Ala-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.
-
Pre-activation: Allow to react for 2 minutes before adding to resin.
-
-
Coupling: Add mixture to resin. Agitate for 45–60 minutes.
-
QC Check: Perform Kaiser Test (Ninhydrin). If blue, recouple. If yellow/colorless, proceed.
Cycle 2: Coupling Glycine (Fmoc-Gly-OH) – The Danger Zone Context: After deprotecting the Ala, the free amine can attack the resin ester.
-
Deprotection (Optimized): Treat with 20% Piperidine/DMF for short bursts (e.g., 1 x 2 min, 1 x 5 min) rather than long incubations.
-
Rapid Wash: Wash 5x DMF quickly.
-
Immediate Coupling: Immediately add the pre-activated Fmoc-Gly-OH / DIC / Oxyma mixture.
-
Why? Minimizing the time the Ala-Gly-Resin sits in the deprotected state reduces DKP formation. The bulky 2-CTC resin assists passively, but speed is the active control.
-
Cycle 3: Coupling N-Terminal Glycine (Fmoc-Gly-OH)
-
Repeat standard Deprotection and Coupling steps as above.
-
Final Deprotection: Remove the final Fmoc group (20% Piperidine/DMF).[1]
-
Final Wash: 5x DMF, 5x DCM, 2x Methanol. Dry resin under vacuum / nitrogen flow.
Phase 3: Cleavage & Isolation
-
Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Reaction: Add cold cleavage cocktail to the resin. Shake for 2 hours at room temperature.
-
Precipitation:
-
Filter the resin and collect the filtrate (TFA solution containing peptide).
-
Concentrate TFA volume by nitrogen stream (optional).
-
Add dropwise into ice-cold Diethyl Ether (10x volume).
-
Centrifuge to pellet the white precipitate. Decant ether. Repeat wash 2x.[3]
-
-
Lyophilization: Dissolve pellet in H₂O/Acetonitrile (50:50) and lyophilize to obtain crude white powder.
Quality Control & Validation
The crude product must be validated to ensure the absence of the [des-Gly-Ala] deletion sequence caused by DKP.
| Analysis | Expected Result | Failure Indicator |
| ESI-MS | [M+H]⁺ = 261.1 Da | Peak at ~132 Da (indicating DKP loss) or mass shift of -71 Da (deletion). |
| RP-HPLC | Single major peak (>95% purity). | Split peaks or significant early-eluting impurities (DKP species are often more hydrophobic). |
Mechanism of Failure (DKP) Visualization:
Figure 2: Mechanism of DKP formation. The 2-CTC resin prevents Step 2 via steric hindrance.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[1][4][5][6] A carrier for the solid phase synthesis of peptide amides and peptides with C-terminal free carboxyl function. Tetrahedron Letters, 30(30), 3943-3946. Link
-
Steinauer, R., et al. (1989). Studies on the formation of diketopiperazines during solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 295-298. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Gly-Ala-Gly-OH CAS number 23654-88-8
Technical Monograph: H-Gly-Gly-Ala-Gly-OH (GGAG) CAS Number: 23654-88-8 Molecular Formula: C₉H₁₆N₄O₅ Molecular Weight: 260.25 g/mol
Executive Summary
This compound (GGAG) is a linear tetrapeptide widely utilized as a physicochemical model system in protein folding, metal coordination, and cryobiology. While often miscategorized in general databases as an "antibiotic" due to its sequence homology with the antimicrobial peptide Microcin J25 (which contains a cyclic GGAG motif), the linear tetrapeptide itself functions primarily as a structural probe and building block.
Its significance lies in three core technical domains:
-
Bioinorganic Chemistry: It serves as a definitive model for Square Planar (4N) Copper(II) coordination, elucidating the thermodynamic stability of amide-nitrogen deprotonation.
-
Cryobiology: As a component of collagen hydrolysates, GGAG exhibits non-colligative antifreeze properties, retarding ice crystal growth via specific lattice adsorption.
-
Affinity Chromatography: The GGAG sequence acts as a flexible spacer and recognition motif in synthetic ligands (e.g., PTx1) for the purification of toxins like Tetanus Toxoid.
Physicochemical Profile
GGAG is highly polar and water-soluble, distinguishing it from hydrophobic isomers. Its lack of bulky side chains (except the methyl group of Alanine) allows for significant conformational flexibility, making it an ideal "guest" sequence in structural studies.
| Property | Value / Characteristic |
| Sequence | Glycine-Glycine-Alanine-Glycine |
| Isoelectric Point (pI) | ~5.5 - 6.0 |
| Solubility | High in H₂O; Insoluble in non-polar organic solvents. |
| pKa (Terminal -NH₃⁺) | ~8.0 - 8.2 |
| pKa (Terminal -COOH) | ~3.1 - 3.3 |
| UV Absorbance | Low (No aromatic residues). Detection requires 210-220 nm (peptide bond). |
Core Application: Metal Coordination & Electrochemical Behavior[1]
GGAG is a "gold standard" ligand for studying the deprotonation of peptide bonds upon metal complexation. Unlike simple amino acids, the tetrapeptide backbone allows for the sequential coordination of up to four nitrogen donors (1 amine + 3 amides).
Mechanism of Cu(II) Binding
In aqueous solution, Cu(II) coordination shifts distinctively with pH.
-
Low pH (< 5.0): The terminal amine binds, but the amide nitrogens remain protonated.
-
Neutral/Basic pH (> 7.0): The strong field of the Cu(II) ion induces the sequential deprotonation of the amide nitrogens.
-
The 4N Species: At high pH, GGAG forms a stable [Cu(H₋₃L)]²⁻ complex (often denoted as CuLH₋₃), where the copper is coordinated by the terminal amino nitrogen and the three deprotonated amide nitrogens in a square planar geometry.
This 4N coordination is thermodynamically favored over 3N complexes found in tripeptides, making GGAG a critical reference point for determining stability constants in bioinorganic libraries.
Visualization: Cu(II) Coordination Logic
Caption: Stepwise deprotonation and coordination of GGAG with Copper(II) leading to the stable 4N complex.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
While liquid-phase synthesis is possible, SPPS is the industry standard for high-purity GGAG. The following protocol uses Fmoc chemistry, which is preferred over Boc chemistry to avoid the use of HF (hydrofluoric acid).
Materials Required
-
Resin: Wang Resin (pre-loaded with Fmoc-Gly-OH) or 2-Chlorotrityl Chloride Resin.
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Methodology
-
Resin Swelling:
-
Weigh resin (0.1 mmol scale).
-
Swell in DCM (Dichloromethane) for 30 mins, then wash with DMF (Dimethylformamide).
-
-
Fmoc Deprotection (The Cycle Start):
-
Add 20% Piperidine/DMF (5 mL) to the reaction vessel.
-
Agitate for 5 mins; drain.
-
Repeat with fresh solution for 15 mins.
-
Validation: UV monitoring of the drain at 301 nm (dibenzofulvene-piperidine adduct) confirms deprotection.
-
-
Coupling (Amino Acid Addition):
-
Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the carboxyl group.
-
Add mixture to the resin. Agitate for 45-60 mins.
-
Validation: Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful coupling. If blue, repeat coupling.
-
-
Repeat Cycle:
-
Cleavage & Isolation:
-
Wash resin with DCM and dry under nitrogen.
-
Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Agitate for 2 hours.
-
Precipitate the filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge to recover the white peptide pellet.
-
Visualization: SPPS Workflow
Caption: Standard Fmoc-SPPS cycle for GGAG synthesis. Kaiser test ensures coupling efficiency at each step.
Analytical Characterization
Due to the lack of aromatic residues (Trp, Tyr, Phe), GGAG is challenging to detect using standard UV at 280 nm.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Note: Due to high polarity, retention may be low. A HILIC column is recommended for better resolution.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-20% B over 20 mins (Shallow gradient required).
-
Detection: 214 nm (Amide bond absorption).
-
-
Mass Spectrometry (ESI-MS):
-
Mode: Positive Ion Mode (ESI+).
-
Expected Ion: [M+H]⁺ = 261.25 m/z.
-
Fragmentation: Collision-Induced Dissociation (CID) will yield characteristic y-ions (y₁, y₂, y₃) and b-ions , confirming the sequence G-G-A-G.
-
References
-
Biosynth. (n.d.). This compound Product Page. Retrieved from
-
Kim, J. S., Damodaran, S., & Yethiraj, A. (2009). Retardation of Ice Crystallization by Short Peptides. Journal of Physical Chemistry A, 113(16), 4403–4407. Link
-
Martínez Ceron, M. C., et al. (2021).[2][3] Fully Automated Screening of a Combinatorial Library to Avoid False Positives: Application to Tetanus Toxoid Ligand Identification. ACS Omega, 6(29), 18865–18874. Link
- Sóvágó, I., & Ösz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (32), 3841–3854. (Context on 4N Cu(II)
- Salomon, R. A., & Farias, R. (1992). Microcin J25, a novel antimicrobial peptide produced by Escherichia coli. Journal of Bacteriology, 174(22), 7428–7435.
Sources
Technical Guide: Physical Characteristics of H-Gly-Gly-Ala-Gly-OH
This guide details the physicochemical properties, structural dynamics, and experimental characterization of the tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG).
Executive Summary
This compound (GGAG) is a synthetic tetrapeptide serving as a fundamental model for the crystalline and amorphous regions of Bombyx mori silk fibroin. Composed of 75% glycine, it exhibits high conformational flexibility in solution but demonstrates a strong propensity for self-assembly into antiparallel
Physicochemical Profile
The following data represents the theoretical and experimentally derived constants for the zwitterionic form of the peptide at standard temperature and pressure.
Molecular Identity
| Parameter | Value | Notes |
| Sequence | Gly-Gly-Ala-Gly | N-terminus |
| Formula | Calculated from residue composition | |
| Molecular Weight | 260.25 g/mol | Monoisotopic mass |
| CAS Number | Not widely listed for tetramer | Generic: Glycine-rich oligopeptide |
| SMILES | CNCC(=O)O)NC(=O)CNC(=O)CN | Canonical representation |
Thermodynamic & Solution Properties
| Property | Characteristic | Mechanistic Insight |
| Isoelectric Point (pI) | ~5.92 | Dominated by terminal |
| Hydropathy Index | -0.4 (Hydrophilic) | High Gly content drives water solubility; lacks hydrophobic bulk.[1] |
| Solubility (Water) | High (>50 mg/mL) | Soluble in aqueous buffers.[1] Prone to gelation at high concentrations (>10% w/v) due to |
| Solubility (Organic) | Poor | Insoluble in ethanol, chloroform, or ether.[1] Sparingly soluble in HFIP (hexafluoroisopropanol) for disaggregation.[1] |
| Appearance | White Lyophilized Powder | Hygroscopic; requires desiccation to prevent hydrolysis or aggregation.[1] |
Structural Dynamics & Conformational Polymorphism
The utility of this compound lies in its ability to mimic the conformational switching of silk proteins. This section details the structural states.[1][2][3][4][5][6][7][8][9][10]
The "Glycine Effect"
The peptide backbone possesses high rotational freedom due to the three Glycine residues (R=H).
-
Ramachandran Plot: Glycine residues can access disallowed regions for other amino acids, favoring Type II
-turns.[1] -
Alanine Role: The single Alanine (R=
) introduces a chiral constraint, acting as a nucleation site for secondary structure formation.[1]
Silk I vs. Silk II Transition
In the solid state or high-concentration gels, GGAG undergoes a phase transition critical for material science applications:
-
Random Coil / Silk I (Metastable):
-
-Sheet / Silk II (Crystalline):
-
State: Formed upon heating, mechanical shear, or treatment with methanol/ethanol.[1]
-
Conformation: Antiparallel
-sheets stabilized by intermolecular Hydrogen bonds.[1] -
Packing: The small side chains (H,
) allow tight "zipper" packing of the sheets, excluding water and resulting in high tensile strength and insolubility.
-
Visualization: Conformational Pathway
The following diagram illustrates the synthesis and solvent-induced structural transition of the GGAG peptide.
Caption: Workflow from SPPS synthesis to the solvent-dependent conformational switching (Silk I to Silk II).
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS)
To ensure high purity (>98%) for physical characterization, use Fmoc chemistry on a Wang resin.[1]
-
Resin Loading: Use Fmoc-Gly-Wang resin (0.6–0.8 mmol/g).[1]
-
Coupling Cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU/HATU, 8 eq.[1] DIEA in DMF (45 min).
-
Note: Gly-Gly couplings can be slow due to aggregation on-resin; double coupling is recommended for the N-terminal Gly.
-
-
Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours. Precipitate in cold diethyl ether.
Spectroscopic Characterization
Use these methods to validate physical state.[1][3]
| Method | Target Data | Expected Signal (Silk II State) |
| FTIR (ATR) | Secondary Structure | Amide I: 1620–1630 cm⁻¹ ( |
| CD Spectroscopy | Solution Conformation | Random Coil: Min at 198 nm. |
| XRD | Crystallinity | Peaks at |
References
-
PubChem. (2024).[1][2][11] Compound Summary: Glycyl-Alanyl-Glycine (Related Tripeptide Data).[1][2] National Library of Medicine.[1] [Link][1]
-
Asakura, T., et al. (2001).[1] NMR Study of Silk I Structure of Bombyx mori Silk Fibroin with 13C-Labeled Model Peptides. Macromolecules.[1] [Link][1]
-
Hu, X., et al. (2006).[1] Determining Beta-Sheet Crystallinity in Fibrous Proteins by Thermal Analysis and Infrared Spectroscopy. Macromolecules.[1] [Link]
-
RSC. (2021). Solubility of amino acids and peptides in aqueous 2-propanol solutions.[1] Royal Society of Chemistry.[1] [Link]
Sources
- 1. H-Gly-Gly-Ala-Ala-Gly-Gly-OH | C14H24N6O7 | CID 101361540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 162.105.205.69 [162.105.205.69]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Anion−π Interactions in RNA GAAA and GGAG Tetraloops: A Combined MD and QM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 9. rcsb.org [rcsb.org]
- 10. Proteins [www2.chemistry.msu.edu]
- 11. chemimpex.com [chemimpex.com]
Structural Dynamics and Conformational Ensemble of H-Gly-Gly-Ala-Gly-OH
A Multi-Modal Analytical Framework for Short Peptide Biophysics
Executive Summary
The tetrapeptide H-Gly-Gly-Ala-Gly-OH (GGAG) serves as a critical "host-guest" model system in protein biophysics. Unlike long-chain polypeptides that fold into stable secondary structures (
For researchers in drug development and structural biology, GGAG is not merely a sequence; it is a calibration standard for investigating how a single chiral center (L-Alanine) propagates structural order through an achiral glycine backbone. This guide details the experimental and computational framework required to resolve its conformational ensemble, rejecting the simplistic "random coil" label in favor of a statistical population analysis.
Part 1: Theoretical Framework
The "Random Coil" Fallacy
Historically, short peptides like GGAG were termed "random coils." Modern analysis reveals this is a misnomer. The GGAG ensemble is dominated by the PPII helix (
The Host-Guest Effect
-
The Host (Gly-Gly...Gly): Glycine, lacking a side chain, possesses the largest region of allowed Ramachandran space. However, in water, it shows a surprising intrinsic bias toward PPII geometry due to hydration shell stabilization.
-
The Guest (Ala): The methyl side chain of Alanine introduces steric repulsion that restricts the local backbone (
) angles, acting as a "chiral seed" that biases the adjacent Glycine residues.
Part 2: Experimental Methodologies
To accurately define the GGAG ensemble, a single technique is insufficient. A triangulation approach using NMR, Vibrational Spectroscopy, and Molecular Dynamics is required.
Solution NMR Spectroscopy
NMR is the primary tool for residue-specific resolution. For GGAG, the lack of a stable tertiary fold means Nuclear Overhauser Effects (NOEs) will be weak or sequential only (
-
Key Metric:
Coupling Constants The scalar coupling between the amide proton and the -proton is directly related to the dihedral angle via the Karplus Equation :-
Protocol Insight: For GGAG, expected
values for a dynamic PPII/ ensemble are typically 6.0 – 7.5 Hz . Values < 6.0 Hz would indicate helical averaging, while > 8.0 Hz indicates rigid -structure.
-
-
Temperature Coefficients (
):-
Measure amide proton chemical shifts from 278 K to 318 K.
-
Interpretation: A coefficient more positive than -4.5 ppb/K indicates solvent shielding (H-bond). For GGAG in water, values are typically -6 to -9 ppb/K , confirming the backbone is fully solvated and dynamic.
-
Raman Optical Activity (ROA)
While Circular Dichroism (CD) gives a global average (often indistinguishable from "random coil" at ~195 nm), ROA measures the difference in Raman scattering intensity for right- and left-circularly polarized light.
-
Why ROA for GGAG? ROA is hypersensitive to chirality. Since Glycine is achiral, the ROA spectrum of GGAG arises entirely from the coupling of the Alanine chiral center with the backbone vibrations of the Glycines. It acts as a "chiral reporter" for the loop dynamics.
-
Marker Bands: Look for the Amide III region (1200–1350 cm⁻¹). A positive couplet pattern here is the fingerprint of PPII helical bias.
Molecular Dynamics (MD) Simulations
Standard force fields (e.g., CHARMM36) often over-stabilize
Part 3: Analytical Workflow Visualization
The following diagram outlines the integrated workflow for resolving the GGAG conformational ensemble.
Caption: Integrated workflow combining spectroscopic data with computational modeling to deconvolute the dynamic conformational ensemble of the GGAG peptide.
Part 4: Detailed Experimental Protocol
Protocol: Determination of PPII Population via NMR
Objective: Quantify the population of Polyproline II helix at the central Alanine residue.
1. Sample Preparation:
-
Dissolve this compound to a concentration of 2–5 mM in 90% H₂O / 10% D₂O.
-
Critical Step: Adjust pH to 5.0 using HCl/NaOH. Avoid pH 7.0 to minimize amide proton exchange rates, ensuring sharp signals.
-
Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
2. Data Acquisition:
-
Pulse Sequence: Use a 1D
sequence with excitation sculpting (e.g., zgesgp on Bruker systems) to suppress the massive water signal without saturating amide protons. -
2D TOCSY: Acquire with 60–80 ms mixing time to assign the spin systems (Gly1, Gly2, Ala3, Gly4).
-
Note: Glycine
-protons will appear as singlets (if degenerate) or AB systems. Alanine will show a distinct doublet (methyl) coupled to the -proton.[1]
-
3. J-Coupling Extraction:
-
Extract the
for Ala3 from the 1D spectrum. -
Apply the Karplus-Bystrov parameterization:
-
Calculation: A measured
of ~6.0 Hz corresponds to (PPII). A of ~9.0 Hz corresponds to ( -strand).
4. Validation (The "Stop/Go" Check):
-
Check: If the Glycine
protons show significant diastereotopicity (large chemical shift split), it implies a long-lived structured turn. -
Decision: If split > 0.1 ppm, proceed to ROESY to check for
contacts (indicative of a -turn). If split < 0.02 ppm, the system is fast-averaging (PPII/Random).
Part 5: Quantitative Data Summary
The following table summarizes typical parameters for the GGAG peptide in aqueous solution (
| Parameter | Residue | Typical Value | Structural Interpretation |
| Gly2 / Gly4 | 5.8 – 6.2 Hz | High flexibility, time-averaged ensemble. | |
| Ala3 | 6.5 – 7.2 Hz | Bias toward PPII ( | |
| Temp. Coeff. | All Amides | -7.0 to -9.0 ppb/K | Solvent exposed; no stable intramolecular H-bonds. |
| ROA Sign | Amide III | Positive (+, -) | Signature of PPII-like hydration geometry. |
| MD RMSD | Backbone | 1.5 – 2.5 Å | Rapid interconversion between basins. |
Part 6: Conformational Energy Landscape
To understand the causality of the observed data, we must visualize the energy landscape. The Alanine residue restricts the "flat" landscape of Glycine into specific basins.
Caption: The conformational equilibrium of GGAG. The PPII basin is thermodynamically favored in water due to efficient hydration of the peptide backbone, while the Beta-strand is a secondary population.
References
-
Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields. Source: The Journal of Physical Chemistry B (2024). Context: Establishes the necessity of polarizable force fields (AMOEBA/Drude) to correctly predict the PPII bias in GxG peptides.
-
Conformational Properties of the Pro-Gly Motif in Model Peptides Explored by NMR, Raman, and Raman Optical Activity. Source: The Journal of Organic Chemistry (2008).[2] Context: Provides the foundational methodology for using ROA and NMR to analyze short peptide loops and the specific effects of Glycine flexibility.
-
Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides. Source: OSTI.GOV (U.S. Dept. of Energy). Context: A systematic study on how the introduction of an Alanine methyl group (as in GGAG) modulates the structural populations of a Glycine backbone.
-
Raman Optical Activity of Tetra-Alanine and Host-Guest Peptides. Source: ResearchGate (L.D. Barron / Schweitzer-Stenner groups). Context: Validates the use of ROA as a sensitive probe for the "chiral imprint" of Alanine in flexible peptides.
Sources
Methodological & Application
Application Note: H-Gly-Gly-Ala-Gly-OH (GGAG) in Targeted Drug Delivery Systems
[1]
Executive Summary
H-Gly-Gly-Ala-Gly-OH (GGAG) is a synthetic tetrapeptide utilized in drug delivery as a bi-functional spacer and protease-responsive linker .[1] Unlike the ubiquitous Polyethylene Glycol (PEG) spacers which are inert, GGAG offers a unique combination of steric flexibility (due to high Glycine content) and enzymatic biodegradability .
This guide details the application of GGAG in designing Antibody-Drug Conjugates (ADCs) and nanoparticle systems.[1] It focuses on its role as a substrate for elastase and metalloproteases (MMPs) , enzymes highly upregulated in tumor microenvironments and inflammatory tissues.[1] By incorporating GGAG, researchers can engineer "smart" carriers that remain stable in circulation but release their payload specifically at the disease site.
Part 1: Physicochemical Profile & Mechanism of Action
Molecular Characteristics
-
Sequence: Glycine-Glycine-Alanine-Glycine[1]
-
Formula:
-
Molecular Weight: 260.25 Da[1]
-
Isoelectric Point (pI): ~5.5–6.0 (Neutral at physiological pH)[1]
-
Solubility: Highly hydrophilic; >50 mg/mL in water.[1]
Mechanism of Action: The "Stealth-to-Release" Switch
The utility of GGAG lies in its specific cleavage profile. While standard linkers like Val-Cit (Valine-Citrulline) target Cathepsin B, GGAG targets a different set of proteases, allowing for orthogonal release strategies.[1]
-
Circulation (pH 7.4): The Glycine-rich backbone acts as a "entropic spring," preventing protein adsorption (fouling) and reducing steric hindrance between the drug and the carrier.
-
Target Site (Tumor/Inflammation): The Ala-Gly and Gly-Gly bonds are susceptible to hydrolysis by Neutrophil Elastase and MMP-2/9 .[1] These enzymes are often overexpressed in the extracellular matrix (ECM) of invasive cancers.[1]
Diagram 1: Enzymatic Cleavage Mechanism
The following diagram illustrates the cleavage logic of GGAG in a tumor microenvironment.
Caption: Mechanism of GGAG linker hydrolysis by tumor-associated proteases, leading to active drug release.
Part 2: Application Protocols
Protocol A: Solid-Phase Synthesis of GGAG-Linkers
Objective: Synthesize a GGAG linker with a reactive N-terminal amine and C-terminal carboxyl for subsequent conjugation.[1]
Reagents:
-
Resin: Wang Resin (loading 0.5–0.8 mmol/g).[1]
-
Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.[1]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]
-
Base: Diisopropylethylamine (DIPEA).[1]
-
Deprotection: 20% Piperidine in DMF.[1]
Step-by-Step Methodology:
-
Resin Swelling:
-
Weigh 500 mg Wang resin into a fritted reaction vessel.
-
Swell in DCM (5 mL) for 30 min; drain.
-
Wash with DMF (3 x 5 mL).[1]
-
-
First Residue Attachment (Gly):
-
Elongation Cycle (Repeat for Gly -> Ala -> Gly):
-
Cleavage from Resin:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether (-20°C).
-
Centrifuge (3000 x g, 10 min) to pellet the crude peptide.
-
-
Purification:
Protocol B: Conjugation to Therapeutic Payload (Drug-Linker Synthesis)
Context: Conjugating GGAG to a drug containing a primary amine (e.g., Doxorubicin) or hydroxyl group (e.g., Paclitaxel).[1]
Workflow Visualization:
Caption: Standard workflow for conjugating GGAG peptide to a therapeutic payload.
Protocol C: Enzymatic Stability & Cleavage Assay
Objective: Validate that the GGAG linker is stable in serum but cleaved by target proteases (Elastase).[1]
Materials:
-
Substrate: GGAG-Doxorubicin (or fluorogenic substrate GGAG-AMC).[1]
-
Enzymes:
-
Buffer: PBS (pH 7.[1]4) for Elastase; Acetate buffer (pH 5.[1]5) for Cathepsin B.[1]
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of GGAG-conjugate in DMSO.[1]
-
Dilute to 50 µM in reaction buffer.
-
-
Incubation:
-
Sampling:
-
Take aliquots (50 µL) at t = 0, 1h, 4h, 12h, 24h.
-
Quench reaction with 50 µL cold Acetonitrile (containing 0.1% Formic Acid).
-
-
Analysis:
Part 3: Comparative Data & Selection Guide
The following table helps researchers decide when to use GGAG versus other common linkers.
| Feature | GGAG (Gly-Gly-Ala-Gly) | GFLG (Gly-Phe-Leu-Gly) | PEG (Polyethylene Glycol) |
| Primary Enzyme Target | Elastase, MMPs (Matrix Metalloproteases) | Cathepsin B | None (Non-cleavable) |
| Cleavage Location | Extracellular (Tumor Matrix) | Intracellular (Lysosome) | N/A |
| Hydrophilicity | High (Solubility Enhancer) | Low (Hydrophobic) | Very High |
| Steric Bulk | Minimal (Flexible) | Moderate (Bulky side chains) | Variable |
| Primary Use Case | Targeting invasive tumors, inflammation, or bacterial infections.[1] | Lysosomal delivery of ADCs. | Long-circulation, stealth coating.[1] |
Troubleshooting Common Issues
-
Issue: Poor solubility of the Drug-GGAG conjugate.
-
Issue: Premature cleavage in serum.
References
-
BroadPharm. "H-Ala-Gly-Ala-OH and Peptide Linkers in ADC Development."[1] BroadPharm Product Catalog. Accessed February 6, 2026.[1] Link
-
Chem-Impex International. "Gly-Ala-Gly-OH: Physicochemical Properties and Applications."[1] Chem-Impex.[1] Accessed February 6, 2026.[1] Link
-
American Chemical Society (ACS). "Gly-Gly-Mediated Assembly of Higher-Quality Nanoparticle Supercrystals."[1] ACS Publications.[1] Accessed February 6, 2026.[1] Link
-
National Institutes of Health (NIH). "Elastolytic Mechanism of M23 Metalloproteases: Cleavage of Glycyl Bonds."[1] PubMed Central.[1] Accessed February 6, 2026.[1] Link[1]
-
KU Leuven. "Heterogeneous Nanozymatic Activity of Hf Oxo-clusters Towards Peptide Bond Hydrolysis."[1] Lirias Repository. Accessed February 6, 2026.[1] Link
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Accessed February 6, 2026.[1] Link[1]
Sources
- 1. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2007146269A2 - Peptide fragments for inducing synthesis of extracellular matrix proteins - Google Patents [patents.google.com]
Probing the Primary Structure of Peptides: A Detailed Application Guide to the 1H NMR Spectrum of H-Gly-Gly-Ala-Gly-OH
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique in the arsenal of researchers, chemists, and professionals in drug development for the detailed structural elucidation of molecules in solution.[1] For peptides and proteins, ¹H NMR spectroscopy provides a wealth of information, offering insights into the primary sequence, conformational states, and dynamics at the atomic level.[2] This application note provides a comprehensive guide to understanding and acquiring the ¹H NMR spectrum of the tetrapeptide H-Gly-Gly-Ala-Gly-OH. We will delve into the theoretical underpinnings of the spectrum, provide a field-proven experimental protocol, and offer insights into the interpretation of the spectral data. This guide is designed to be a practical resource for both seasoned spectroscopists and those new to the application of NMR in peptide analysis.
The Structural Landscape of this compound
The tetrapeptide this compound is composed of three glycine (Gly) residues and one alanine (Ala) residue. The presence of multiple identical amino acid residues (glycine) presents a unique challenge and learning opportunity in spectral assignment. Understanding the precise chemical environment of each proton is paramount to deciphering the resulting NMR spectrum.
Figure 1: Chemical structure of this compound with residue numbering.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound will display a series of resonances, each corresponding to a unique proton or a group of chemically equivalent protons. The position of these signals (chemical shift, δ), their splitting pattern (multiplicity), and the area under the peaks (integration) are the key pieces of information for structural assignment.[3]
Expected Chemical Shifts
The chemical shift of a proton is highly sensitive to its local electronic environment.[4] Protons attached to or near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[4] The expected chemical shifts for the protons in this compound, based on data from similar short peptides, are summarized in the table below.[5][6] It is important to note that the exact chemical shifts can be influenced by factors such as pH, temperature, and solvent composition.[7][8]
| Proton Type | Residue | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Amide (NH) | Gly² | ~8.4 - 8.7 | Triplet | Coupled to the two α-protons of Gly². |
| Amide (NH) | Ala³ | ~8.2 - 8.5 | Doublet | Coupled to the single α-proton of Ala³. |
| Amide (NH) | Gly⁴ | ~8.1 - 8.4 | Triplet | Coupled to the two α-protons of Gly⁴. |
| α-Protons (CαH₂) | Gly¹ | ~3.8 - 4.0 | Singlet/Triplet | Coupled to the N-terminal amine protons (if not exchanged) and potentially the Gly² NH proton. |
| α-Protons (CαH₂) | Gly² | ~3.9 - 4.1 | Triplet | Coupled to the Gly² NH proton. |
| α-Proton (CαH) | Ala³ | ~4.2 - 4.4 | Quartet | Coupled to the Ala³ NH proton and the three β-protons. |
| α-Protons (CαH₂) | Gly⁴ | ~3.9 - 4.1 | Triplet | Coupled to the Gly⁴ NH proton. |
| β-Protons (CβH₃) | Ala³ | ~1.3 - 1.5 | Doublet | Coupled to the single α-proton of Ala³. |
| N-terminal (NH₃⁺) | Gly¹ | ~7.8 - 8.2 | Broad Singlet | Often exchange-broadened with the solvent. |
| C-terminal (OH) | Gly⁴ | ~10 - 12 | Broad Singlet | Typically very broad and may not be easily observed. |
Spin-Spin Coupling and Multiplicity
The multiplicity of a signal, or its splitting into multiple peaks, is a result of spin-spin coupling between neighboring non-equivalent protons.[9] This phenomenon, also known as J-coupling, provides crucial information about the connectivity of the peptide backbone.[10] The number of peaks a signal is split into is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
For instance, the amide proton of Ala³ is adjacent to the single α-proton, resulting in a doublet (1+1=2 peaks). Conversely, the amide protons of the glycine residues are adjacent to two α-protons, leading to a triplet (2+1=3 peaks). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[10] The three-bond coupling constant between the amide proton and the α-proton, ³J(HN,Hα), is particularly informative about the peptide backbone's secondary structure. For flexible, random-coil peptides like this compound, these values are typically in the range of 6-8 Hz.[11]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step protocol for the preparation and NMR analysis of this compound.
Figure 2: Experimental workflow for the ¹H NMR analysis of this compound.
Part 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on the careful preparation of the sample.[12]
-
Peptide Purity: Begin with a highly purified sample of this compound (typically >95%) to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Deuterated solvents are essential for ¹H NMR to avoid a large, overwhelming solvent signal.[13] For peptides, deuterium oxide (D₂O) is a common choice. Prepare a 90% H₂O / 10% D₂O solution if observation of exchangeable amide protons is desired. For a simpler spectrum focusing on non-exchangeable protons, use 99.9% D₂O.
-
Concentration: Dissolve the peptide in the chosen solvent to a final concentration of 1-5 mM.[14] A typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[15]
-
pH Adjustment: The chemical shifts of ionizable groups (N-terminus, C-terminus) and adjacent protons are pH-dependent.[16] Adjust the pH (or pD in D₂O, where pD = pH_meter_reading + 0.4) to a desired and consistent value, typically around 5.0, using dilute solutions of DCl or NaOD.[8] This minimizes pH-induced spectral variations.
-
Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift referencing to 0.00 ppm.[17]
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, high-quality NMR tube.
Part 2: NMR Data Acquisition
-
Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.
-
1D ¹H Spectrum Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Solvent Suppression: If working in H₂O/D₂O, a solvent suppression technique (e.g., presaturation) is necessary to attenuate the strong water signal.[12]
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm to ensure all proton signals are captured.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
-
-
2D NMR for Assignment Confirmation (Optional but Recommended):
-
COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds).[18] It is invaluable for identifying connected protons within an amino acid residue, for example, the coupling between the NH, CαH, and CβH₃ protons of alanine.
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, even if they are not directly coupled.[12] For instance, a TOCSY spectrum will show a correlation between the NH proton and the CβH₃ protons of alanine, which is not observed in a COSY spectrum.
-
Part 3: Data Processing and Analysis
-
Fourier Transformation: The raw NMR data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode (positive). The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is calibrated by setting the peak of the internal standard (DSS or TSP) to 0.00 ppm.[19]
-
Integration and Assignment: The area under each peak is integrated to determine the relative number of protons contributing to the signal. Using the chemical shifts, multiplicities, and coupling constants, along with data from 2D NMR experiments if acquired, each peak in the spectrum is assigned to its corresponding proton in the this compound sequence.
Conclusion
The ¹H NMR spectrum of this compound, while seemingly simple, offers a rich tapestry of information that, when carefully unraveled, reveals the primary structure of the peptide. By understanding the principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This application note serves as a foundational guide, empowering scientists to leverage the power of NMR spectroscopy for the routine and in-depth characterization of peptides in academic and industrial settings.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
-
Bundi, A., & Wüthrich, K. (1979). ¹H-NMR parameters of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-L-Ala-OH. Biopolymers, 18(2), 285-297. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of chemical research, 26(4), 131-138. [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between NMR chemical shift and protein secondary structure. Journal of molecular biology, 222(2), 311-333. [Link]
-
Plesniak, L. A., Connelly, G. P., Wakem, L. P., & Sherman, F. (1996). The influence of pH on the 1H-NMR spectra of iso-1-cytochrome c. Biochemistry, 35(43), 13937-13948. [Link]
-
Biological Magnetic Resonance Data Bank. BMRB. Retrieved from [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
-
Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of molecular biology, 180(3), 741-751. [Link]
-
Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two‐dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
Wishart, D. S., Bigam, C. G., Holm, A., Hodges, R. S., & Sykes, B. D. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of biomolecular NMR, 5(1), 67-81. [Link]
-
Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813. [Link]
-
Wüthrich, K. (2001). The way to NMR structures of proteins. Nature structural biology, 8(11), 923-925. [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. J-coupling. Retrieved from [Link]
-
ResearchGate. 1 H nuclear magnetic resonance spectrum of a mixture of alanine (Ala),.... Retrieved from [Link]
-
Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Frontiers. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank. BMRB. Retrieved from [Link]
-
PeptideAtlas. PeptideAtlas. Retrieved from [Link]
-
ResearchGate. Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH | Request PDF. Retrieved from [Link]
-
CortecNet. NMR sample preparation guidelines. Retrieved from [Link]
-
PubMed. Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences. Retrieved from [Link]
-
IMSERC. Protein NMR. J(HN-HA) Coupling Constants. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
- 12. youtube.com [youtube.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. nmr-bio.com [nmr-bio.com]
- 15. organomation.com [organomation.com]
- 16. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. grokipedia.com [grokipedia.com]
Application Note: High-Resolution 13C NMR Analysis of the Tetrapeptide H-Gly-Gly-Ala-Gly-OH
Abstract
This application note provides a comprehensive guide to the structural elucidation of the tetrapeptide H-Gly-Gly-Ala-Gly-OH using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We detail a robust protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide researchers with a deep understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of peptides and other biomolecules.
Introduction: The Role of 13C NMR in Peptide Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure of molecules in solution.[1] While 1H NMR is often the primary tool for structural analysis, 13C NMR offers several distinct advantages for peptide characterization. The larger chemical shift dispersion of carbon nuclei (typically 0-220 ppm) compared to protons (0-12 ppm) often results in a spectrum where each carbon atom in a small to medium-sized molecule gives a distinct, resolved signal.[2] This is particularly valuable for peptides, which are composed of repeating amino acid units that can lead to significant signal overlap in 1H NMR spectra.
The precise chemical shift of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and the peptide's secondary structure all influence the resonance frequency.[2] Consequently, a 13C NMR spectrum provides a unique "fingerprint" of a peptide's structure, allowing for unambiguous confirmation of its amino acid sequence and characterization of its conformational state.
In this application note, we focus on the tetrapeptide this compound, a simple yet representative model for understanding the principles of 13C NMR analysis of peptides.
Principles of 13C Chemical Shifts in Peptides
The structure of this compound, with each carbon atom numbered for assignment purposes, is shown below:
The 13C NMR spectrum of this tetrapeptide is expected to show nine distinct signals, as there are no chemically equivalent carbons. The chemical shifts (δ) of these carbons fall into predictable regions:
-
Carbonyl Carbons (C=O): These carbons (2, 4, 6, 9) are the most deshielded due to the double bond to oxygen and sp2 hybridization, and their signals typically appear in the 169-176 ppm range.[3] The chemical shift of a carbonyl carbon is influenced by its position in the peptide chain (N-terminus, C-terminus, or internal) and the nature of the adjacent amino acid residues.
-
Alpha-Carbons (Cα): These carbons (1, 3, 5, 8) are adjacent to the amino and carbonyl groups. Their chemical shifts are sensitive to the amino acid's identity and the peptide's backbone conformation. For glycine residues, the Cα signal is typically around 42-44 ppm, while for alanine, the presence of the methyl group shifts the Cα signal downfield to approximately 50-52 ppm.
-
Alanine Beta-Carbon (Cβ): The methyl group carbon of alanine (7) is a saturated, sp3 hybridized carbon and is expected to resonate in the upfield region of the spectrum, typically around 17-20 ppm.
The solvent environment also plays a critical role in influencing chemical shifts, primarily through interactions like hydrogen bonding.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Peptide Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Deuterium oxide (D2O) is an excellent solvent for this hydrophilic peptide. It is a polar, protic solvent that mimics a physiological environment and readily dissolves the peptide. Dimethyl sulfoxide-d6 (DMSO-d6) is another common choice for peptides, particularly those with lower water solubility.[5][6] DMSO-d6 has the advantage of not exchanging with amide protons, which is crucial for 1H NMR but less critical for standard 13C NMR. For this application, we will use D2O.
-
Concentration: For natural abundance 13C NMR, a higher concentration is generally required to achieve a good signal-to-noise ratio in a reasonable time. A concentration of 20-50 mg/mL is recommended.[7]
-
Procedure: a. Weigh approximately 25 mg of this compound into a clean, dry vial. b. Add 0.6 mL of D2O (99.9% D). c. Gently vortex or sonicate the vial until the peptide is fully dissolved. d. Transfer the solution into a standard 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer equipped with a broadband probe.
| Parameter | Recommended Value | Rationale |
| Experiment | 1D 13C with proton decoupling | To obtain a simple spectrum with a single peak for each unique carbon. |
| Spectrometer Frequency | 125 MHz (for 13C on a 500 MHz system) | Standard operating frequency for carbon-13. |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is used to allow for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between scans, which is important for obtaining reliable signal intensities. |
| Number of Scans (NS) | 1024 - 4096 | A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C. |
| Spectral Width (SW) | 240 ppm (approx. 30,000 Hz) | Must be wide enough to encompass all expected carbon signals, from methyl carbons to carbonyl carbons. |
| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |
| Referencing | Use DSS or TSP as an internal standard (0.0 ppm) | Provides an accurate reference for chemical shifts. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to obtain a flat baseline.
-
Calibration: Calibrate the spectrum by setting the internal standard peak to 0.0 ppm.
Data Analysis and Spectral Assignment
The following table presents the expected 13C chemical shifts for this compound in D2O, based on published data for similar peptides.[8]
| Carbon Atom | Amino Acid | Carbon Type | Expected Chemical Shift (δ, ppm) |
| C1 | Gly1 | Cα | ~43.5 |
| C2 | Gly1 | C=O | ~172.0 |
| C3 | Gly2 | Cα | ~44.2 |
| C4 | Gly2 | C=O | ~174.5 |
| C5 | Ala3 | Cα | ~51.8 |
| C6 | Ala3 | C=O | ~177.1 |
| C7 | Ala3 | Cβ | ~18.9 |
| C8 | Gly4 | Cα | ~42.9 |
| C9 | Gly4 | C=O | ~178.5 |
Rationale for Assignments:
-
C-terminal Carbonyl (C9): The C-terminal carboxyl group is typically the most deshielded carbonyl carbon, hence its assignment to the peak at the highest ppm value.
-
N-terminal Cα (C1): The N-terminal Cα is generally more shielded compared to internal Cα carbons of the same amino acid type.
-
Alanine Carbons (C5, C7): The Cα of alanine (C5) is easily identified as it is the only one expected around 51-52 ppm. The Cβ (C7) is the most shielded carbon, appearing far upfield.
-
Internal Glycine Carbons (C3, C4): These are assigned based on the general trend of deshielding for carbons further from the N-terminus in short peptides.
Workflow Visualization
The overall workflow for the 13C NMR analysis of this compound is summarized in the diagram below.
Caption: Workflow for 13C NMR Analysis of a Tetrapeptide.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of synthetic peptides. The well-resolved signals and the sensitivity of chemical shifts to the local chemical environment allow for the unambiguous assignment of each carbon atom in the this compound tetrapeptide. The detailed protocol and the discussion of the underlying principles presented in this application note provide a solid framework for researchers to apply this technique to their own peptide samples, ensuring data of the highest quality and integrity for applications ranging from basic research to pharmaceutical development.
References
-
Bax, A. (2003). TWO-DIMENSIONAL NMR AND PROTEIN STRUCTURE. Annual Review of Biochemistry, 58(1), 223-256. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Available at: [Link]
-
Lund University Publications. (n.d.). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Available at: [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. Available at: [Link]
-
ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Available at: [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. Available at: [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Available at: [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
incorporating H-Gly-Gly-Ala-Gly-OH into larger peptides
Application Note: Strategic Incorporation of H-Gly-Gly-Ala-Gly-OH (GGAG) Linkers into Complex Peptides
Abstract
The tetrapeptide This compound (GGAG) represents a critical structural motif in peptide therapeutics and antibody-drug conjugates (ADCs). Unlike simple poly-glycine spacers, the inclusion of Alanine (Ala) breaks the symmetry of the glycine chain, modulating flexibility and reducing the crystallinity associated with poly-glycine aggregation. However, the incorporation of Gly-rich sequences into larger peptides presents specific synthetic challenges, primarily on-resin aggregation and deletion sequences . This guide details advanced protocols for the robust synthesis and conjugation of GGAG motifs, utilizing pseudoproline/Dmb backbone protection and fragment condensation strategies to ensure high-fidelity incorporation.
Introduction: The GGAG Motif in Therapeutic Design
The GGAG sequence functions primarily as a flexible linker or spacer. Its physicochemical profile is distinct from the common
-
Conformational Flexibility: Glycine provides rotational freedom, decoupling the steric domains of the N- and C-terminal payloads.
-
Solubility: The sequence is highly hydrophilic, aiding the solubilization of hydrophobic payloads (e.g., cytotoxic drugs in ADCs).[1]
-
Structural Disruption: The methyl side chain of Alanine acts as a "breaker" in the beta-sheet formation that typically plagues pure poly-glycine stretches, improving solubility and synthesis yields [1].
Key Application Areas:
-
Antibody-Drug Conjugates (ADCs): Spacing cytotoxic payloads from the antibody to prevent steric hindrance during antigen binding.
-
Fusion Proteins: Linking functional domains while maintaining independent folding.
-
Protease Sensitivity: While generally stable, the Ala-Gly bond can be susceptible to specific elastase-like serine proteases or metalloproteases (e.g., M23 family), which can be exploited for controlled release strategies [2].[1]
Synthetic Challenges & Strategic Solutions
The Aggregation Problem
During Solid-Phase Peptide Synthesis (SPPS), Gly-rich sequences (like GGAG) tend to form inter-chain hydrogen bonds (beta-sheets) on the resin. This "gelation" limits solvent accessibility and diffusion of activated amino acids, leading to deletion sequences (e.g., des-Gly impurities) that are difficult to purify.[1]
The Solution: Backbone Protection
To disrupt these hydrogen bonds, we employ 2,4-dimethoxybenzyl (Dmb) or Hmb (2-hydroxy-4-methoxybenzyl) backbone protection.
-
Recommendation: Use Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Gly-(Dmb)Gly-OH dipeptide building blocks.[2] The bulky Dmb group on the amide nitrogen prevents beta-sheet formation, keeping the growing peptide chain solvated and accessible [3].
Protocol A: Stepwise SPPS with Dmb Protection
Best for: Synthesizing peptides <40 residues containing the GGAG motif.
Materials:
-
Resin: ChemMatrix® (PEG-PS) or Tentagel (superior swelling in Gly-rich synthesis compared to polystyrene).
-
Coupling Reagents: DIC/Oxyma Pure (superior to HBTU/HATU for preventing racemization of Ala).
-
Specialty Reagent: Fmoc-Gly-(Dmb)Gly-OH or Fmoc-Ala-(Dmb)Gly-OH .[2]
Workflow:
-
Resin Preparation: Swell resin in DMF (30 min).
-
Elongation (C-to-N):
-
Couple Fmoc-Gly-OH (Position 4).
-
Critical Step: Couple Fmoc-Gly-(Dmb)Gly-OH (Positions 2 & 3) instead of sequential Gly and Ala. This introduces the backbone protection immediately.
-
Alternatively, couple Fmoc-Ala-OH then Fmoc-Gly-(Dmb)Gly-OH (if sequence is extended).
-
-
Deprotection: 20% Piperidine/DMF with 0.1M HOBt (HOBt reduces aspartimide formation if Asp is present nearby).
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The Dmb group is acid-labile and is removed simultaneously with the resin cleavage.
Data Visualization: SPPS Decision Tree
Figure 1: Decision matrix for incorporating Gly-rich motifs. The use of Dmb-protected dipeptides is the critical control point for sequences exceeding 10 residues.
Protocol B: Fragment Condensation (Convergent Synthesis)
Best for: Incorporating GGAG into proteins or very long peptides (>50 residues).
In this approach, This compound is used as a pre-synthesized, fully protected fragment to avoid deletion errors entirely.
Phase 1: Synthesis of Protected Fragment (Fmoc-Gly-Gly-Ala-Gly-OH)
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows cleavage of the peptide without removing side-chain protecting groups (if any) or the N-terminal Fmoc.
-
Load Fmoc-Gly-OH to 2-CTC resin.
-
Extend with Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Gly-OH.
-
Cleavage: Treat with 1% TFA in DCM (10 x 2 min).
-
Result: Fmoc-Gly-Gly-Ala-Gly-OH (Protected Fragment).
Phase 2: Fragment Coupling
-
Synthesize the N-terminal segment of your target peptide on resin.
-
Dissolve the Protected Fragment (3 eq) in DMF.
-
Activate with PyOxim or DEPBT (DEPBT is superior for fragment coupling to minimize racemization) and DIPEA.
-
Couple to the resin-bound peptide (overnight).
-
Final deprotection and cleavage.[3]
Data Visualization: Fragment Condensation Logic
Figure 2: Convergent synthesis workflow. Generating the GGAG block on 2-CTC resin preserves the N-terminal Fmoc for subsequent ligation.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Action |
| HPLC Profile | GGAG is hydrophilic; expect shift to earlier retention time. | If multiple peaks appear near the main peak, check for des-Gly (-57 Da) deletion sequences. |
| Mass Spec | [M+H]+ = Theoretical Mass. | +57 Da artifact: Incomplete Fmoc removal (t-butyl adducts). -57 Da: Deletion. |
| Solubility | High water solubility. | If peptide precipitates in buffer, the GGAG linker may not be sufficient; consider extending to (GGAG)2.[1] |
| Racemization | D-Ala impurity. | Use Oxyma Pure instead of HOBt. Maintain low temperature (4°C) during activation of the fragment. |
References
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link
-
National Institutes of Health (PMC). Elastolytic Mechanism of M23 Metalloprotease: Cleaving Gly-Gly and Gly-Ala Bonds. PMC Article. Link
-
BroadPharm. Peptide Linkers and Spacers: H-Ala-Gly-Ala-OH and Analogs. Product Data. Link
-
Polyplus. Peptide Linkers in Protein Engineering: Design and Flexibility. Application Note. Link
Sources
Troubleshooting & Optimization
Technical Support Center: TFA Removal from H-Gly-Gly-Ala-Gly-OH
[1]
Critical Alert: The "Invisible" Contaminant
Q: Why is TFA removal critical for H-Gly-Gly-Ala-Gly-OH?
A: Synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS) are typically cleaved using high concentrations of Trifluoroacetic Acid (TFA).[1][2][3] For a short, hydrophilic peptide like This compound (MW ~260.25 Da) , TFA is not just a solvent; it forms a stable salt with the N-terminal amine.[1]
While TFA is excellent for synthesis, it is cytotoxic and interferes with downstream assays at nanomolar concentrations.[4]
-
Cellular Toxicity: TFA inhibits cell proliferation and alters metabolic pathways (e.g., glycolysis) [1].[1]
-
Assay Interference: It acts as an ion-pairing agent, artificially altering receptor binding kinetics and membrane permeability [2].
-
Spectral Distortion: TFA absorbs strongly at 214 nm, potentially masking your peptide during quality control.
Warning: Do NOT attempt dialysis. The molecular weight of this compound (~260 Da) is far below the cutoff of even the smallest dialysis membranes (typically 1–2 kDa).[1] You will lose your entire sample.[1]
Diagnostic & Decision Matrix
Q: Which removal method matches my available equipment?
Before proceeding, verify your peptide's status. If you purchased "crude" or "desalted" peptide, it likely contains 10–40% TFA by weight.
Method Selection Logic
Use the following logic flow to determine the safest protocol for your specific scale and equipment.
Figure 1: Decision tree for selecting the optimal TFA removal strategy based on peptide properties and scale.
Protocol A: HCl Exchange via Lyophilization (The Gold Standard)
Q: How do I perform a chemical salt exchange without a column?
A: This is the most robust method for small peptides like GGAG. It relies on the principle that Hydrochloric Acid (HCl) is a stronger acid than TFA (pKa -7 vs. 0), displacing the TFA counterion.[1][3] The excess HCl is volatile and removed during freeze-drying [3].
Materials Required[2][3][5][6][7][8][9][10][11][12][13]
-
0.1 M (100 mM) HCl (molecular biology grade)
-
Milli-Q Water[1]
-
Lyophilizer
Step-by-Step Workflow
-
Dissolution: Dissolve the peptide in 100 mM HCl at a concentration of 1–2 mg/mL .
-
Note: Ensure the peptide is fully dissolved. GGAG is highly soluble, so this should be instant.
-
-
Incubation: Let the solution stand at room temperature for 1–5 minutes . This allows the Cl⁻ ions to displace the TFA⁻ ions at the N-terminus.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Critical: Slow freezing can cause pH shifts that might damage sensitive peptides (though GGAG is robust).[1]
-
-
Lyophilization: Freeze-dry overnight until a dry powder remains.
-
Repetition: Repeat steps 1–4 at least two more times.
-
Final Polish: Re-dissolve the final powder in pure water and lyophilize one last time to remove any trapped traces of HCl.
Figure 2: Iterative workflow for HCl-mediated salt exchange to displace TFA.
Protocol B: Ion Exchange Chromatography (For Larger Batches)
Q: Can I use a resin if I have >500 mg of peptide?
A: Yes. For larger quantities, lyophilization becomes time-consuming.[1] An anion exchange resin is efficient here.[1] Since GGAG is neutral/zwitterionic at pH 7 (N-term positive, C-term negative), the TFA is bound to the N-terminus.[1]
Materials Required[2][3][5][6][7][8][9][10][11][12][13]
-
Strong Anion Exchange Resin (e.g., Dowex 1x2-100 or Amberlite IRA-402) in Chloride form .[1]
-
Elution Solvent: Milli-Q Water or dilute Acetate buffer (if Acetate salt is preferred).[1]
Protocol
-
Resin Prep: Wash the resin thoroughly with water to remove preservatives.[1] Ensure it is in the Cl⁻ form (or Acetate form if desired).[1]
-
Loading: Dissolve peptide in water (high concentration, e.g., 10–20 mg/mL).
-
Exchange: Pass the peptide solution through the column slowly.
-
Collection: Collect the flow-through. Wash the column with 2 column volumes of water to recover all peptide.
-
Lyophilization: Freeze-dry the combined flow-through.
Troubleshooting & FAQs
Data Summary: Method Comparison
| Feature | HCl Exchange (Lyophilization) | Ion Exchange Resin | Dialysis |
| Suitability for GGAG | Excellent | Good | FAIL |
| Scale | < 500 mg | > 500 mg | N/A |
| TFA Removal Efficiency | > 99% (after 3 cycles) | > 95% | Poor |
| Peptide Recovery | > 95% | 85–90% (handling loss) | < 5% |
| Equipment | Lyophilizer | Column + Resin | Membrane |
Common Issues
Q: I performed the HCl exchange, but my cells are still dying.
-
Diagnosis: You may have residual HCl (acidification of media) or the peptide itself is toxic at high doses.[1]
-
Fix: Ensure the final lyophilization step was done with water only to remove excess HCl. Check the pH of your stock solution before adding to cells; it should be neutral.
Q: Can I use HPLC to remove TFA?
-
A: Yes, but it is risky for GGAG.
-
Reasoning: GGAG is very hydrophilic.[1] On a standard C18 column, it may elute in the "void volume" (unretained) if you don't use an ion-pairing agent like TFA.[1] If you switch to an Acetate buffer, the peptide might not stick to the column at all.
-
Recommendation: If you must use HPLC, use a HILIC column or a specialized Polar C18 (Aq) column that can retain polar peptides in 100% aqueous conditions [5].[1]
Q: How do I verify the TFA is actually gone?
References
-
LifeTein. (2025).[1][4] TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from
-
Cornelison, C., et al. (2021).[1] Impact of Counter-ion in Peptide on Studies in Different Research Fields. National Institutes of Health (NIH).[1] Retrieved from [1]
-
BenchChem. (2025).[1][7] Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Retrieved from
-
Thermo Fisher Scientific. (2024).[1] Determination of Trifluoroacetic Acid (TFA) in Peptides using Ion Chromatography. Application Note 115. Retrieved from
-
Bio-Works. (2024).[1] Conversion of ion-pairing agents/counter ions in Peptide Purification. Retrieved from
Sources
- 1. H-Gly-Gly-Ala-Ala-Gly-Gly-OH | C14H24N6O7 | CID 101361540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low coupling efficiency in Gly-Gly-Ala-Gly synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for challenges encountered during the synthesis of the tetrapeptide Gly-Gly-Ala-Gly. This sequence, while seemingly simple, can present unique difficulties leading to low coupling efficiency and impure final products. Here, we address common problems in a question-and-answer format, explaining the underlying chemistry and offering field-proven solutions.
Section 1: Diagnosing and Addressing Low Coupling Efficiency
Low coupling efficiency is a frequent hurdle in SPPS, resulting in deletion sequences and a difficult purification process. Identifying the root cause is critical for successful synthesis.
Q1: My Kaiser test is positive after a coupling step. What are the immediate troubleshooting steps?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1]
Immediate Actions:
-
Double Couple: The simplest first step is to repeat the coupling reaction with a fresh solution of the amino acid and coupling reagents.[2] This is often sufficient to drive the reaction to completion.
-
Extend Reaction Time: If a standard coupling time (e.g., 1-2 hours) was used, extending it to 4 hours or even overnight can improve yields, especially for difficult couplings.[2][3]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 2 equivalents to 4 or 5) can enhance the reaction rate.[3][4]
If these initial steps fail, a more systematic investigation into the reaction conditions is necessary.
Section 2: Optimizing Reaction Conditions
The choice of reagents and the physical environment of the synthesis are paramount for achieving high coupling efficiency.
Q2: I'm still observing incomplete coupling. Could my choice of coupling reagent be the issue?
Absolutely. The selection of a coupling reagent is crucial for the success of peptide synthesis.[5] While many options exist, some are better suited for challenging sequences.
Coupling Reagent Considerations:
-
Standard Reagents: HBTU and TBTU are well-suited for most standard coupling reactions.[5]
-
More Reactive Options: For difficult couplings, consider using more reactive phosphonium-based reagents like PyBOP® or PyBrOP®, or aminium/uronium reagents such as HATU or HCTU.[2][6] HATU, in particular, is often effective for sterically hindered couplings.
-
Safety and Stability: Newer reagents like COMU (based on Oxyma Pure) offer high reactivity with an improved safety profile compared to HOBt-containing reagents.[5][7]
Protocol: Switching to a More Potent Coupling Reagent (HATU)
-
Preparation: Prepare a stock solution of 0.5 M HATU in N,N-Dimethylformamide (DMF).
-
Pre-activation: In a separate vessel, mix 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in DMF. Allow this mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Q3: How does the solid support (resin) affect the synthesis of Gly-Gly-Ala-Gly?
The properties of the resin can significantly impact the efficiency of the synthesis.
Key Resin Parameters:
-
Loading Capacity: High resin loading can lead to interchain interactions and aggregation, which hinders coupling efficiency.[8] For potentially difficult sequences, a lower loading resin (0.1-0.3 mmol/g) is often preferable.[8][9]
-
Swelling: Good resin swelling in the synthesis solvent is essential for reagent diffusion.[10] Polystyrene-based resins, like Wang or Rink Amide, generally swell well in common SPPS solvents.[8][11] The swelling properties can change as the peptide chain elongates.[10]
-
Particle Size: Smaller resin particles offer a higher surface area-to-volume ratio, which can improve reaction kinetics.[11]
Recommendation: For the Gly-Gly-Ala-Gly sequence, a low-loading polystyrene resin (e.g., 0.3 mmol/g) is a good starting point to minimize potential aggregation issues.
Q4: Could peptide aggregation be the cause of my low coupling efficiency?
Yes, peptide aggregation is a major cause of incomplete coupling.[12] As the peptide chain grows, it can form secondary structures that are poorly solvated, leading to reduced accessibility of the N-terminal amine.
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[2][13]
-
Solvent Choice: While DMF is the most common solvent, switching to or using a mixture with N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation of the growing peptide chain.[1]
-
"Difficult Sequence" Protocols: Some automated synthesizers have specific protocols that incorporate extended reaction times and different solvent washes to combat aggregation.
Section 3: Troubleshooting Deprotection and Side Reactions
Incomplete deprotection or the occurrence of side reactions can also manifest as apparent low coupling efficiency.
Q5: How can I be sure that the Fmoc deprotection is complete?
Incomplete removal of the Fmoc protecting group will prevent the subsequent coupling reaction.
Monitoring Fmoc Deprotection:
-
UV Monitoring: Many automated synthesizers monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[14][15] A plateau in the UV signal indicates the completion of the reaction.
-
Extended Deprotection: If incomplete deprotection is suspected, extending the deprotection time or performing a second deprotection step can be beneficial.[13]
Alternative Deprotection Reagents:
-
For stubborn Fmoc removal, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine.[14] However, DBU should be used with caution as it can promote certain side reactions.[14]
Q6: Are there any specific side reactions I should be aware of for the Gly-Gly-Ala-Gly sequence?
While Glycine and Alanine have non-reactive side chains, side reactions can still occur.[16][17]
Potential Side Reactions:
-
Diketopiperazine Formation: During the coupling of the third amino acid (Alanine in this case), the N-terminal dipeptide (Gly-Gly) can cyclize to form a diketopiperazine, which is then cleaved from the resin. This results in a truncated final product.
-
Insertion of Glycine Residues: In some cases, byproducts with extra glycine residues have been observed, although this is more common when histidine is present in the sequence.[18]
Mitigation Strategies:
-
To minimize diketopiperazine formation, it is crucial to ensure rapid and efficient coupling of the third amino acid. Using a more potent coupling reagent and pre-activation can help.
Section 4: Analytical Verification
Accurate analysis of the crude and purified peptide is essential to confirm the success of the synthesis.
Q7: What is the best way to analyze the purity of my synthesized Gly-Gly-Ala-Gly?
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[19][20]
HPLC Analysis Protocol:
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[19]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[19]
-
Gradient: A shallow gradient is often optimal for separating peptides from closely related impurities.[21] A typical starting point would be a linear gradient from 5% to 60% ACN over 30 minutes.
-
Detection: UV detection at 214-220 nm is used to monitor the peptide backbone.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the desired product and the identification of impurities.[22]
Visualizing the Workflow and Troubleshooting Logic
SPPS Cycle and Troubleshooting Points
Caption: Troubleshooting workflow for the Solid-Phase Peptide Synthesis (SPPS) cycle.
Summary of Recommended Reagent Adjustments
| Parameter | Standard Condition | Troubleshooting Recommendation 1 | Troubleshooting Recommendation 2 |
| Amino Acid Eq. | 2-4 | 5 | 5-10 |
| Coupling Reagent | HBTU/TBTU | HATU/HCTU | PyBOP/PyBrOP |
| Base | DIEA | 2,4,6-Collidine | DIEA |
| Solvent | DMF | NMP or DMF/DMSO (1:1) | DMF with 1M LiCl |
| Reaction Time | 1-2 hours | 4 hours | Overnight |
References
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Available at: [Link]
-
Solid-Phase Peptide Synthesis (Merrifield) - St. Paul's Cathedral Mission College. Available at: [Link]
-
Solid phase peptide synthesis help : r/Biochemistry - Reddit. Available at: [Link]
-
Solid-phase peptide synthesis - Vapourtec. Available at: [Link]
-
Jetting manufacturing of resins for solid-phase peptide synthesis - Spiral. Available at: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
SPPS Tips For Success Handout - Mesa Labs. Available at: [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC - PubMed Central. Available at: [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. Available at: [Link]
-
How do I choose my resin for peptide synthesis? {Part 1} - Biotage. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. Available at: [Link]
-
What causes overcoupling in microwave assisted SPPS? - ResearchGate. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing). Available at: [Link]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed. Available at: [Link]
-
The aspartimide problem in Fmoc-based SPPS—part III - ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available at: [Link]
-
Mechanism of Peptide Purity Analysis | MtoZ Biolabs. Available at: [Link]
-
HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. mesalabs.com [mesalabs.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. biotage.com [biotage.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 12. pnas.org [pnas.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biovera.com.au [biovera.com.au]
- 20. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing Cleavage of H-Gly-Gly-Ala-Gly-OH
Introduction: The Deceptive Simplicity of H-GGAG-OH
The tetrapeptide H-Gly-Gly-Ala-Gly-OH presents a classic "trojan horse" challenge in Solid Phase Peptide Synthesis (SPPS). While it lacks reactive side chains requiring complex protection, its specific sequence—particularly the C-terminal Glycine and the alternating Glycine residues—creates a high risk for Diketopiperazine (DKP) formation and solubility issues during post-cleavage workup.
This guide addresses the three critical failure points for this specific sequence:
-
Synthesis Failure: Loss of peptide chains due to DKP formation at the dipeptide stage.
-
Cleavage Inefficiency: Re-attachment or incomplete removal from the resin.
-
Isolation Difficulty: Failure to precipitate in diethyl ether due to the peptide's short, hydrophobic nature.
Module 1: Resin Selection & The DKP Trap
The Problem: Users often report near-zero yields or finding only the N-terminal fragment (H-Gly-Gly-OH) in the final mixture. This is rarely a cleavage issue; it is a synthesis failure occurring at the dipeptide stage.
The Mechanism: The C-terminal sequence is -Ala-Gly-OH .
-
Step 1: Glycine is loaded onto the resin.
-
Step 2: Alanine is coupled and deprotected.
-
The Critical Moment: Upon deprotection of the Alanine (the second residue), the free amine (
) can back-bite the ester linkage attaching the Glycine to the resin. -
Result: The dipeptide cyclizes into a Diketopiperazine [cyclo(Ala-Gly)] and falls off the resin. The synthesis continues on the remaining (now empty) resin sites or low-level remaining chains, leading to massive yield loss.
Strategic Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin
Do not use Wang resin for this sequence unless necessary. The ester linkage in Wang resin is less sterically hindered and more electron-deficient, promoting nucleophilic attack.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linkage Stability | Moderate (Requires 95% TFA) | Acid Labile (Cleaves with 1-5% TFA) |
| Steric Hindrance | Low | High (Bulky Trityl groups block DKP) |
| DKP Risk | High for C-term Gly/Pro | Negligible (Steric bulk prevents back-biting) |
| Recommended? | No | YES |
Visualizing the DKP Mechanism & Prevention
Figure 1: Mechanism of Diketopiperazine (DKP) formation on Wang resin vs. prevention via steric hindrance on 2-CTC resin.
Module 2: The Cleavage Cocktail & Protocol
Since H-GGAG-OH has no side-chain protecting groups (unless Fmoc-Ala-OH was used, but the side chain is non-reactive), the cleavage cocktail can be simplified. However, water is essential to scavenge the trityl cation if using 2-CTC.
Optimized Cocktail Formulation
| Component | Percentage | Function |
| TFA (Trifluoroacetic Acid) | 95% | Cleaves peptide from resin linker. |
| TIS (Triisopropylsilane) | 2.5% | Scavenger (Optional for GGAG, but good practice). |
| H₂O (Water) | 2.5% | Critical Scavenger for Trityl cations; prevents polymer formation. |
Protocol Steps
-
Wash: Wash the resin 3x with DCM (Dichloromethane) to remove DMF. Do not use Methanol (it can shrink 2-CTC resin and trap peptide).
-
Incubation:
-
For 2-CTC: Add cocktail. Shake for 30–60 minutes . (2-CTC cleaves very rapidly; prolonged exposure is unnecessary).
-
For Wang: Shake for 2 hours .
-
-
Filtration: Filter the resin and collect the filtrate (TFA solution).
-
Rinse: Rinse resin with a small volume of TFA to recover residual peptide. Combine with filtrate.
Module 3: Troubleshooting Isolation (The "No Precipitate" Issue)
The Issue: Short peptides like H-GGAG-OH often fail to precipitate in cold diethyl ether. Users typically see an oil, a sticky film, or a clear solution, leading them to believe the cleavage failed.
Why?
-
Chain Length: Tetrapeptides lack the mass to overcome solvation energy easily.
-
Hydrophobicity: The Gly/Ala rich sequence has moderate solubility in organic solvents.
Workflow for Successful Isolation
Figure 2: Decision tree for isolating short peptides when ether precipitation fails.
Step-by-Step Recovery Guide
-
Evaporation is Key: Do not pour the full volume of TFA into ether. Use a rotary evaporator or Nitrogen stream to remove 90% of the TFA. You want a concentrated oil.
-
The "Magic" Solvent Mix: If pure diethyl ether fails, use a 1:1 mixture of Diethyl Ether and Hexane (or Petroleum Ether) . The addition of Hexane reduces the polarity further, forcing the peptide out of solution.
-
Cold is Gold: Ensure the ether mix is at -20°C before addition.
-
The "Oil" Contingency:
-
If the peptide forms an oil at the bottom of the tube, do not discard the supernatant immediately . Centrifuge at 4°C.
-
Decant the ether carefully.[1]
-
Resuspend the oil in 10% Acetic Acid or Water/Acetonitrile (1:1).
-
Lyophilize directly. This is often cleaner and higher yield for short peptides than fighting for a precipitate.
-
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Gly-Wang resin if I double-couple the Alanine? A: Double coupling does not solve the DKP problem. DKP happens after coupling, during the deprotection of the second residue. The only way to use Wang resin safely is to perform the deprotection of the dipeptide (Ala-Gly) very quickly (e.g., 20% piperidine for 2 mins x 2) and wash immediately, but yield loss is still likely. Switching to 2-CTC is the only robust solution.
Q: My peptide came out as a TFA salt. Is this a problem for bioassays? A: Yes, standard cleavage yields the trifluoroacetate salt. For H-GGAG-OH, the mass will be higher than theoretical due to the counterion. If your assay is sensitive to acid or fluoride, you must perform a salt exchange (e.g., using HCl or acetate buffer) or use a desalting column before use.
Q: I see a mass of M+56 in my MS. What is it? A: This is likely a t-butyl adduct . If you used TIS/Water scavengers, this should be rare for this sequence (as there are no reactive side chains to trap the cation). However, if you used tert-butyl ether (MTBE) for precipitation, it can sometimes react. Stick to Diethyl Ether/Hexane.
References
-
Biotage. (2023).[2][3][4] How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
Giraud, M., et al. (1999). Diketopiperazine formation: A major side reaction in solid phase peptide synthesis.[5]Journal of Peptide Science. (Contextualizing the mechanism of DKP on Wang vs Trityl linkers).
-
ResearchGate Community. (2014).[6][7] Precipitation of short peptides in diethyl ether troubleshooting. Retrieved from [Link]
Sources
Technical Support Center: H-Gly-Gly-Ala-Gly-OH Solubility Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for H-Gly-Gly-Ala-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this tetrapeptide. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Part 1: Understanding the Physicochemical Properties of this compound
A thorough understanding of the peptide's structure is the first step in troubleshooting solubility.
Q1: What are the key properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its structural features:
-
Amino Acid Composition: The peptide consists of three glycine residues and one alanine residue. Glycine is the smallest amino acid and is considered neutral. Alanine is slightly non-polar due to its methyl side chain. The high glycine content can sometimes lead to aggregation due to the formation of extensive intermolecular hydrogen bonds between the peptide backbones.[1][2]
-
Peptide Length: As a short tetrapeptide (fewer than five residues), it is generally expected to be soluble in aqueous solutions, unless the entire sequence is composed of hydrophobic amino acids.[3][4]
-
Net Charge: The overall charge of a peptide is a primary determinant of its aqueous solubility.[1][5] this compound has a free N-terminal amino group (-NH₂) and a free C-terminal carboxylic acid group (-COOH). At physiological pH (~7), the N-terminus is protonated (NH₃⁺) and the C-terminus is deprotonated (COO⁻), resulting in a net charge of zero. Solubility is often at its minimum at this point, known as the isoelectric point (pI).[6]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues in a direct question-and-answer format.
Q2: I'm trying to dissolve this compound in sterile water, but it's not working well. What should I do first?
A2: It is logical to start with water, but if you encounter difficulties, do not immediately switch to harsh solvents. Instead, employ physical methods to aid dissolution. The resistance to dissolve in pure water is likely due to the peptide's neutral charge at this pH and potential intermolecular hydrogen bonding.
Initial Steps:
-
Ensure Proper Technique: Before adding solvent, centrifuge the vial to pellet all the lyophilized powder at the bottom.[7]
-
Use Physical Agitation: After adding a small amount of sterile, distilled water, vortex the solution vigorously.
-
Apply Sonication: A brief session in a bath sonicator (e.g., 5-10 minutes) can be highly effective at breaking up small aggregates and increasing the rate of dissolution.[7][8] Use an ice bath to prevent the sample from heating.[7]
-
Gentle Warming: Gently warming the solution to 30-40°C can increase solubility.[3][4] However, use this method with caution, as excessive heat can degrade the peptide.
Q3: Water and sonication weren't enough. How can I use pH to improve the solubility of this compound?
A3: Since this compound has a net charge of zero around neutral pH, adjusting the pH is a powerful strategy to increase solubility. The principle is to move the pH away from the peptide's isoelectric point (pI), thereby imparting a net positive or negative charge. This charge enhances interactions with polar water molecules.[1][3]
-
To impart a net positive charge (Acidic Conditions): Add a small amount of a dilute acid. A 10% aqueous acetic acid solution is a good first choice.[9] This will protonate the C-terminal carboxyl group, resulting in an overall positive charge from the N-terminus.
-
To impart a net negative charge (Basic Conditions): Add a small amount of a dilute base, such as 0.1 M ammonium bicarbonate or a 1-10% ammonium hydroxide solution.[1][7] This will deprotonate the N-terminal amino group, leaving an overall negative charge from the C-terminus.
Caption: Effect of pH on the Net Charge of this compound.
Q4: My experimental conditions are pH-sensitive. Can I use organic co-solvents instead?
A4: Yes. For neutral peptides or those with hydrophobic character, using an organic co-solvent is a standard and effective approach.[5][8] The key is to first dissolve the peptide completely in the organic solvent before introducing the aqueous buffer.
Recommended Protocol:
-
Add a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized peptide.[6][9]
-
Ensure the peptide is fully dissolved in the organic solvent.
-
Slowly add your desired aqueous buffer to this solution dropwise while vortexing. This prevents the peptide from crashing out of solution due to localized high concentrations.
-
Important: Be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays. For many cell-based assays, the final DMSO concentration should be kept below 1%.[8]
Q5: My peptide is forming a gel or a precipitate that won't dissolve. What's happening?
A5: This phenomenon is likely due to peptide aggregation, where individual peptide molecules interact to form insoluble or gel-like structures.[1] Glycine-rich sequences can be prone to this due to the formation of a network of intermolecular hydrogen bonds.
Advanced Solution (Use as a last resort): For highly aggregated peptides, chaotropic agents can be used to disrupt these non-covalent interactions.
-
Recommended Agents: 6 M Guanidine Hydrochloride or 8 M Urea.[3][6][10]
-
Procedure: Dissolve the peptide in a solution containing one of these agents, then proceed with dilution for your experiment.
-
Critical Caveat: These denaturing agents are harsh and are often incompatible with biological systems, particularly cell-based assays or structural studies.[5] Their use is limited and should be considered carefully.
Part 3: Protocols and Data Summary
Experimental Protocol: A Systematic Approach to Solubilization
To ensure reproducibility and avoid wasting valuable material, we recommend performing a solubility test on a small aliquot of your peptide first.[6][7]
Caption: Systematic Workflow for Peptide Solubility Testing.
Data Summary: Solubility Options for this compound
| Solvent/Method | Mechanism of Action | When to Use | Potential Issues & Considerations |
| Sterile Distilled Water | Basic hydration | First-line approach for short, neutral peptides. | May be insufficient due to low net charge and potential for H-bonding. |
| Dilute Acetic Acid (e.g., 10%) | Imparts a net positive charge by protonating the C-terminus. | When water fails and an acidic pH is compatible with the assay.[3][11] | Low pH may affect protein conformation or cell viability in downstream applications. |
| Dilute Base (e.g., 0.1% NH₄OH) | Imparts a net negative charge by deprotonating the N-terminus. | When water fails and a basic pH is compatible with the assay.[9] | High pH can cause racemization or degradation of certain peptides over time. |
| Organic Co-solvents (DMSO, DMF) | Disrupts hydrophobic interactions and H-bonds. | For neutral or hydrophobic peptides, or when pH adjustment is not possible.[5][8] | Must check for compatibility with the final assay; can be toxic to cells at high concentrations. |
| Chaotropic Agents (6M Gdn-HCl, 8M Urea) | Denatures aggregates by disrupting non-covalent bonds. | Last resort for highly aggregated or gel-forming peptides.[6][10] | Incompatible with most biological assays; will denature proteins and disrupt cell membranes. |
Part 4: Best Practices for Handling and Storage
Proper handling is crucial for maintaining the integrity and long-term stability of your peptide.
Q6: How should I properly store my this compound?
A6:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a desiccated environment to prevent degradation from moisture. Before opening, always allow the vial to equilibrate to room temperature to avoid condensation.
-
Peptide in Solution: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store these aliquots frozen at -20°C or -80°C. Solutions stored this way can be stable for several months.[5]
References
-
LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Tavishi, D., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Physical Chemistry B, 123(22), 4670–4680. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Dissolving Purified Peptides. Retrieved from [Link]
Sources
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
Technical Support Center: Minimizing Racemization in H-Gly-Gly-Ala-Gly-OH Synthesis
Welcome to the technical support center dedicated to the stereochemically pure synthesis of the tetrapeptide H-Gly-Gly-Ala-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during their experimental workflows. As your dedicated scientific resource, this document provides in-depth technical guidance rooted in established principles of peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis and why is it a critical concern?
A: Racemization is the conversion of a chiral amino acid, in this case, L-Alanine, into an equal mixture of its L- and D-enantiomers. This loss of stereochemical integrity results in the formation of a diastereomeric peptide (H-Gly-Gly-D-Ala-Gly-OH) alongside the desired product. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids. Even minor diastereomeric impurities can drastically reduce or alter the peptide's therapeutic efficacy and potentially introduce off-target effects, making the control of racemization a paramount concern in drug development.[1]
Q2: Which amino acid in the this compound sequence is susceptible to racemization?
A: Glycine is achiral and therefore not subject to racemization. The chiral center of concern in this sequence is the α-carbon of the Alanine residue. While Alanine is not as susceptible to racemization as amino acids like Histidine or Cysteine, the risk is still significant under suboptimal reaction conditions.[1][2]
Q3: What are the primary chemical mechanisms responsible for racemization during peptide synthesis?
A: There are two predominant pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected Alanine can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the α-carbon, leading to a loss of stereochemical purity.[1][3]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the α-carbon of the activated Alanine, forming a planar enolate intermediate, which subsequently leads to racemization upon reprotonation.[1][3]
Below is a diagram illustrating these two primary mechanisms of racemization.
Caption: Troubleshooting workflow for addressing racemization issues.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
-
Slideshare. (2016). Racemization in peptide synthesis. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. Retrieved from [Link]
-
John Trant. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
Sources
dealing with difficult peptide sequences like Gly-Gly-Ala-Gly
Topic: Overcoming Aggregation in Hydrophobic/Glycine-Rich Sequences (e.g., Gly-Gly-Ala-Gly) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Difficult Sequence Support Hub
You are likely here because your "simple" peptide sequence—perhaps a hydrophobic stretch or a glycine-rich region like Gly-Gly-Ala-Gly—is failing. You are seeing deletion sequences (missing amino acids), low crude purity, or resin that looks like a shrinking plastic bead.
The Diagnosis: Your synthesis is not failing due to chemistry; it is failing due to physics. Your peptide chains are aggregating on the resin, forming stable
This guide provides the protocols to disrupt these aggregates and restore synthetic efficiency.
Module 1: The "GGAG" Paradox (Mechanism of Failure)
User Question: "My sequence is just Glycines and Alanines. Why is the coupling efficiency dropping after the 5th residue?"
Technical Insight: Sequences like Gly-Gly-Ala-Gly are deceptive. While sterically unhindered, Glycine's lack of a side chain allows the peptide backbone to rotate freely. Paradoxically, this flexibility allows adjacent peptide chains on the resin to align perfectly, forming inter-chain hydrogen bonds (amyloid-like aggregates).
Once these
Visualization: On-Resin Aggregation vs. Backbone Protection
The following diagram illustrates how standard synthesis leads to aggregation and how Backbone Protection (Hmb/Dmb) disrupts it.
Caption: Figure 1. Mechanism of on-resin aggregation via beta-sheet formation (left) and its disruption using backbone protecting groups like Dmb/Hmb (right).
Module 2: Chemical Solutions (The "Magic" Reagents)
User Question: "How do I chemically prevent these beta-sheets from forming?"
The Solution: You must introduce a "kink" or steric bulk into the backbone to prevent the chains from aligning.
Strategy A: Dmb-Dipeptides (Best for Glycine regions)
For sequences like Gly-Gly-Ala-Gly, the most robust solution is using dimethoxybenzyl (Dmb) backbone protection. Since coupling onto a Dmb-protected amino acid is difficult, we use pre-formed dipeptides.[1]
-
Reagent: Fmoc-Gly-(Dmb)Gly-OH or Fmoc-Ala-(Dmb)Gly-OH.
-
Mechanism: The Dmb group sits on the amide nitrogen. It physically blocks the hydrogen bond donor/acceptor site and adds steric bulk, forcing the peptide chain away from its neighbors.
-
Protocol: Substitute the standard sequential coupling of Gly then Gly with a single coupling of the Fmoc-Gly-(Dmb)Gly-OH dipeptide.
Strategy B: Pseudoproline Dipeptides (Best for Ser/Thr/Cys)
If your difficult sequence contains Serine, Threonine, or Cysteine, use Pseudoprolines (oxazolidines/thiazolidines).[2][3][4]
-
Reagent: Fmoc-Ala-Ser(psiMe,Me,Pro)-OH.
-
Mechanism: The cyclic structure locks the backbone into a "kinked" conformation (cis-amide preference), making beta-sheet formation geometrically impossible [1].
Comparison of Chemical Strategies:
| Strategy | Target Residues | Reagent Example | Mechanism |
| Dmb/Hmb | Gly, Ala, Val, Leu | Fmoc-Gly-(Dmb)Gly-OH | Steric blocking of H-bonds [2] |
| Pseudoproline | Ser, Thr, Cys | Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH | Backbone "kink" / Cis-induction [3] |
| Isoacyl | Ser, Thr | Fmoc-Ser(Val-Fmoc)-OH | O-to-N acyl shift (native chemical ligation mimic) |
Module 3: Physical & Solvent Protocols
User Question: "I cannot change my reagents right now. What can I do with my current setup?"
The Solution: If you cannot change the chemistry, you must change the environment. You need Chaotropic Salts or High-Swelling Solvents .[5]
Protocol: The Chaotropic Wash (LiCl)
Chaotropic salts disrupt the hydrogen bonding network of water and peptides.
-
Preparation: Dissolve 0.8M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in DMF.
-
Note: LiCl takes time to dissolve; sonication is recommended.
-
-
Wash Step: After Fmoc removal, wash the resin with the LiCl/DMF solution for 2 minutes.
-
Coupling: Perform the coupling reaction in the presence of the salt. Use 0.8M LiCl in your activator/base mixture.
-
Warning: Salts can slow down activation kinetics. Extend coupling time by 50% [4].
-
Protocol: The "Magic Mixture" (Solvent System)
Developed by the Kent lab, this solvent system is designed to maximize solvation of aggregates [5].
-
Composition: DCM / DMF / NMP (1:1:1 ratio).[6]
-
Additive: 1% Triton X-100 (detergent) + 2M Ethylene Carbonate.[6]
-
Usage: Use this mixture for both the acylation (coupling) and deprotection steps.
Module 4: Troubleshooting Decision Tree
Use this flowchart to determine the correct intervention for your specific failure mode.
Caption: Figure 2. Decision matrix for selecting the appropriate anti-aggregation strategy based on peptide sequence composition.
Module 5: Post-Cleavage Solubility
User Question: "I synthesized it, but now I can't dissolve the crude peptide in water or acetonitrile."
Technical Insight: Peptides like Gly-Gly-Ala-Gly are often insoluble in water because the cleaved peptide re-aggregates into beta-sheets immediately.
Solubility Troubleshooting Guide:
-
Acidify: If the peptide is basic (Arg/Lys rich), use 10% Acetic Acid.
-
Basify: If acidic (Asp/Glu rich), use 1% Ammonium Hydroxide.
-
Disrupt: For neutral/hydrophobic aggregates (like GGAG):
-
HFIP (Hexafluoroisopropanol): The "nuclear option" for dissolving aggregates. Dissolve in minimal HFIP, then dilute with water/buffer.
-
6M Guanidine HCl: Use for purification, then exchange buffer.
-
DMSO: Effective, but difficult to remove during lyophilization.
-
References
-
Mutter, M., et al. (1995). "Pseudoprolines: peptide bond surrogates for the structure-disrupting protection of H-bond donating amino acids." Journal of the American Chemical Society.
-
Sheppard, R. C., et al. (1993). "The Hmb backbone protecting group in the synthesis of difficult sequences."[1][7][8] International Journal of Peptide and Protein Research.
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.
-
Seebach, D., et al. (1996). "Lithium Salts as Additives in Peptide Synthesis." Helvetica Chimica Acta.
-
Zhang, L., & Kent, S. B. (1995). "The Magic Mixture: A Powerful Solvent System for Solid Phase Peptide Synthesis." Letters in Peptide Science.
Sources
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]
- 8. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming H-Gly-Gly-Ala-Gly-OH Identity with MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research and therapeutic development, absolute certainty in the identity of a synthesized or isolated peptide is paramount. Even small deviations in sequence can lead to significant changes in biological activity and safety. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the definitive structural elucidation of peptides. This guide provides an in-depth, experience-driven approach to confirming the identity of the tetrapeptide H-Gly-Gly-Ala-Gly-OH, moving beyond a simple protocol to explain the underlying principles and critical decision-making processes.
The Foundational Principle: Predictable Fragmentation
The power of MS/MS in peptide sequencing lies in the predictable fragmentation of the peptide backbone when subjected to energy, most commonly through Collision-Induced Dissociation (CID). In this process, the protonated peptide precursor ion is isolated and then fragmented by collision with an inert gas. This energy input preferentially cleaves the amide bonds, leading to the formation of a series of characteristic fragment ions.
The two most informative series of fragment ions are the b-ions and y-ions .[1]
-
b-ions are N-terminal fragments, where the charge is retained on the amino-terminus.
-
y-ions are C-terminal fragments, where the charge is retained on the carboxy-terminus.
By meticulously measuring the mass-to-charge ratio (m/z) of these fragment ions, we can piece together the amino acid sequence with high confidence.
Experimental Design: A Self-Validating Workflow
Figure 1: A comprehensive workflow for the MS/MS-based confirmation of peptide identity.
Step-by-Step Methodological Guide
This section details a robust protocol for the analysis of this compound, grounded in best practices for synthetic peptide characterization.
Part 1: Sample Preparation - The Genesis of Quality Data
The goal of sample preparation is to present the analyte to the mass spectrometer in a state that is amenable to efficient ionization and free from interfering contaminants.
Protocol:
-
Solubilization: Begin by dissolving the lyophilized this compound peptide in a suitable solvent. For many small, hydrophilic peptides, ultrapure water is a good starting point. If solubility is an issue, a small amount of organic solvent like acetonitrile or methanol can be added.
-
Dilution: The concentration of the peptide solution is critical. For electrospray ionization (ESI), a typical starting concentration is in the range of 1-10 pmol/µL. It is advisable to prepare a stock solution and then dilute it to the final working concentration in an MS-compatible solvent. A common choice is 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to protonate the peptide, facilitating its ionization in positive ion mode.[2]
-
Desalting: Synthetic peptides can sometimes contain residual salts from the synthesis and purification process. These salts can suppress the ionization of the peptide. If high salt concentrations are suspected, a desalting step using a C18 ZipTip or a similar solid-phase extraction method is recommended.[3]
Part 2: LC-MS/MS Analysis - Unveiling the Fragments
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing peptide samples, as it provides an online separation step that can remove remaining impurities and deliver a clean sample to the mass spectrometer.
Instrumentation and Parameters:
The following are typical starting parameters for a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). These may need to be optimized for your specific instrument.
| Parameter | Typical Value/Setting | Rationale |
| LC Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.7 µm particle size | Provides good retention and separation for small peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for eluting peptides. |
| Gradient | 2-40% B over 15 minutes | A shallow gradient is often sufficient for simple peptide samples. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for the column dimensions. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions by protonation. |
| MS1 Scan Range | m/z 100-1000 | A broad range to ensure detection of the precursor ion. |
| MS1 Resolution | > 60,000 | High resolution is crucial for accurate mass determination of the precursor.[4] |
| Precursor Ion (m/z) | 275.1300 (calculated for [M+H]⁺) | The theoretical m/z of the singly protonated peptide. |
| Isolation Window | 1-2 m/z | Isolates the precursor ion of interest for fragmentation. |
| Collision Energy | Normalized Collision Energy (NCE) of 25-35% | A starting point for CID; may require optimization.[5] |
| MS2 Scan Range | m/z 50 to precursor m/z | To detect all relevant fragment ions. |
| MS2 Resolution | > 15,000 | High resolution in the MS2 scan aids in the confident assignment of fragment ions. |
Part 3: Data Analysis - The Path to Confirmation
The final and most critical step is the interpretation of the acquired MS/MS spectrum. This involves matching the experimentally observed fragment ions to the theoretically calculated fragments for the this compound sequence.
Theoretical Fragmentation Pattern of this compound:
First, we must calculate the theoretical monoisotopic mass of the neutral peptide and its protonated form ([M+H]⁺).
-
Monoisotopic Masses of Amino Acid Residues:
-
Glycine (Gly): 57.02146 Da
-
Alanine (Ala): 71.03711 Da
-
-
Neutral Peptide Mass (M): (2 * 57.02146) + 71.03711 + 57.02146 + 18.01056 (H₂O) = 274.1221 Da
-
Protonated Precursor Ion ([M+H]⁺): 274.1221 + 1.00783 = 275.1300 Da
Next, we calculate the expected m/z values for the b- and y-ion series.
| Ion Type | Sequence | Calculation | Theoretical m/z |
| b₁ | G | 57.02146 + 1.00783 | 58.0293 |
| b₂ | GG | 57.02146 + 57.02146 + 1.00783 | 115.0432 |
| b₃ | GGA | 57.02146 + 57.02146 + 71.03711 + 1.00783 | 186.0803 |
| y₁ | G | 57.02146 + 19.01839 | 76.0399 |
| y₂ | AG | 71.03711 + 57.02146 + 19.01839 | 147.0769 |
| y₃ | GAG | 57.02146 + 71.03711 + 57.02146 + 19.01839 | 204.0984 |
Interpreting the Experimental Spectrum:
-
Precursor Ion Verification: The MS1 spectrum should show a prominent peak at m/z 275.1300 (or within the mass accuracy of your instrument).
-
Fragment Ion Matching: The MS/MS spectrum should contain peaks that correspond to the calculated b- and y-ions. The presence of a nearly complete series of both b- and y-ions provides very strong evidence for the peptide's sequence.
-
Immonium Ions: Look for low m/z immonium ions, which are characteristic of specific amino acids. For this peptide, you would expect to see an immonium ion for Glycine at m/z 30.03.
Figure 2: Fragmentation pattern of this compound showing the expected b- and y-ions.
Comparing Alternatives and Troubleshooting
While CID is the most common fragmentation method, other techniques exist, such as Higher-energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD). For a small, singly-charged peptide like this compound, CID is generally sufficient and provides a rich fragmentation spectrum.
Potential Pitfalls and Solutions:
-
Low Signal Intensity: This can be due to poor ionization, low sample concentration, or the presence of contaminants. Re-evaluate your sample preparation and consider optimizing the ESI source parameters.
-
Incomplete Fragmentation: If you observe a strong precursor ion but few fragment ions, the collision energy may be too low. Conversely, if you see many low m/z fragments and no larger ones, the collision energy might be too high. A collision energy ramp experiment can help determine the optimal setting.[6]
-
Ambiguous Fragments: High-resolution mass spectrometry is key to minimizing ambiguity by providing accurate mass measurements for both precursor and fragment ions.
Conclusion
Confirming the identity of a synthetic peptide like this compound is a systematic process that combines careful sample preparation, optimized LC-MS/MS analysis, and rigorous data interpretation. By understanding the principles of peptide fragmentation and employing a self-validating experimental workflow, researchers can have the utmost confidence in the identity of their molecules of interest, which is a critical step in any research or drug development pipeline.
References
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). How to Identify Unknown Peptides by LCMS Testing. Retrieved from [Link]
- Mouchahoir, T., & Schiel, J. E. (2018). Interpretation of Collision-Induced Fragmentation Tandem Mass Spectra of Posttranslationally Modified Peptides. In J. E. Schiel & D. H. Fabre (Eds.), Peptide and Protein Analysis (pp. 133-157). Springer.
- D'Hondt, S., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(5), 709-730.
- Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185.
-
Mtoz Biolabs. (n.d.). Peptide Sequencing Service by Mass Spectrometry. Retrieved from [Link]
-
Allumiqs. (n.d.). Protein Identification by Mass Spectrometry: How does it work?. Retrieved from [Link]
-
JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]
-
Biognosys. (n.d.). How to Sequence a Peptide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]
- MacCoss, M. J., et al. (2007). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Analytical Chemistry, 79(22), 8443–8453.
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124.
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
ResearchGate. (2024). Why do I have low peptide identification (% of MS/MS identified is around 0)?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of H-Gly-Gly-Ala-Gly-OH Synthesis
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of the synthesized tetrapeptide, H-Gly-Gly-Ala-Gly-OH. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for confirming peptide identity and purity.
Introduction: The Imperative for Rigorous Peptide Validation
The synthesis of peptides, such as the model tetrapeptide this compound, is a cornerstone of modern drug discovery and biochemical research.[1] Whether intended as therapeutic agents, research tools, or building blocks for larger proteins, the biological function of a synthetic peptide is critically dependent on its precise amino acid sequence and purity.[2] While methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive, atom-by-atom structural elucidation in solution, confirming the correct sequence, stereochemistry, and the absence of structural impurities.[3][4]
This guide details the synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and presents a multi-faceted NMR-based validation strategy, comparing the utility of 1D and 2D NMR experiments to provide unambiguous structural proof.
Synthesis of this compound via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the dominant method for peptide synthesis due to its efficiency and ease of purification.[5][6] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed here, which involves the use of a base-labile Fmoc protecting group for the α-amine of the incoming amino acid.[7]
Causality of Experimental Choices:
-
Solid Support: A Rink Amide resin is selected to yield a C-terminal amide upon cleavage, though for the target this compound, a Wang or 2-chlorotrityl chloride resin would be used to yield the C-terminal carboxylic acid. The solid support is the cornerstone of SPPS, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[7][8]
-
Fmoc Protection: The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base (e.g., piperidine), providing orthogonal protection crucial for selective peptide chain elongation.[6]
-
Coupling Reagents: A combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) and an additive like OxymaPure is used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation while minimizing side reactions and racemization.
Experimental Protocol: Automated Solid-Phase Peptide Synthesis
The synthesis is performed on an automated peptide synthesizer. The process begins with the C-terminal amino acid (Glycine) attached to the solid support resin.[6]
-
Resin Swelling: The Fmoc-Gly-Wang resin is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: The next protected amino acid (Fmoc-Ala-OH) is pre-activated with DIC/OxymaPure in DMF and added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid (Fmoc-Gly-OH, then Fmoc-Gly-OH) in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, the peptide is cleaved from the resin and all side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.
Caption: Automated Fmoc-SPPS Workflow for Peptide Synthesis.
Structural Validation by NMR Spectroscopy
NMR spectroscopy is the gold standard for confirming the primary structure of a synthesized peptide.[3] It works by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[9]
One-Dimensional (1D) NMR: The Initial Assessment
¹H NMR Spectroscopy: Proton (¹H) NMR is the first and most fundamental NMR experiment performed.[10] It provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity or splitting pattern), and their relative numbers (integration).[11]
For this compound, we expect distinct signals for the α-protons (Cα-H) of each residue, the methyl protons of alanine (Cβ-H₃), and the amide protons (N-H). The glycine residues are unique as they have two α-protons, which can be non-equivalent, especially in a structured environment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Ala Cβ-H₃ | ~1.4 | Doublet (d) | 3H |
| Gly¹ Cα-H₂ | ~3.8 | Singlet/Multiplet | 2H |
| Gly² Cα-H₂ | ~3.9 | Singlet/Multiplet | 2H |
| Gly⁴ Cα-H₂ | ~3.7 | Singlet/Multiplet | 2H |
| Ala³ Cα-H | ~4.3 | Quartet (q) | 1H |
| Amide NHs | 7.8 - 8.5 | Doublet/Triplet | 3H |
| Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. Data is based on typical values for random-coil peptides.[12][13] |
¹³C NMR Spectroscopy: Carbon (¹³C) NMR provides complementary information, showing a single peak for each unique carbon atom in the molecule.[14] This is particularly useful for confirming the presence of all expected carbons and identifying major impurities.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ala Cβ | ~17 |
| Gly Cα (all) | 41 - 44 |
| Ala Cα | ~50 |
| Carbonyl C=O (all) | 170 - 175 |
| Note: Chemical shifts are approximate. Data is based on typical values for peptides.[15][16] |
Limitation of 1D NMR: While 1D NMR provides a good fingerprint, signal overlap, especially in the α-proton and amide regions, makes unambiguous assignment of each specific residue challenging. It confirms the presence of the amino acids but struggles to definitively prove their sequence.
Two-Dimensional (2D) NMR: Unambiguous Structural Elucidation
2D NMR experiments overcome the limitations of 1D NMR by spreading the signals across two frequency axes, revealing correlations between nuclei.[17][18] For peptide validation, a combination of COSY, HSQC, and HMBC experiments forms a self-validating system.[10][19]
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[20]
-
Application: It is used to trace the connectivity within a single amino acid's spin system. For example, a cross-peak between the Ala Cα-H and the Ala Cβ-H₃ confirms they are part of the same alanine residue. This allows for the grouping of correlated protons into individual amino acid "fingerprints."
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[20]
-
Application: This is the definitive experiment for assigning proton signals to their corresponding carbon atoms. It resolves ambiguity from overlapping proton signals by spreading them out according to the much wider chemical shift range of ¹³C. For example, it will show a clear correlation peak for the Ala Cα-H at ~4.3 ppm and the Ala Cα at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to confirming the peptide sequence. It shows correlations between protons and carbons that are separated by two or three bonds.[19]
-
Application: Crucially, it reveals correlations across the peptide bond. The amide proton (NH) of one residue will show a correlation to the carbonyl carbon (C=O) of the preceding residue. By "walking" along the peptide backbone using these correlations (e.g., from the NH of Gly² to the C=O of Gly¹), the entire amino acid sequence can be unambiguously confirmed.
Caption: Key 2D NMR correlations for structural validation.
Comparative Analysis: 1D vs. 2D NMR vs. Other Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H / ¹³C NMR (1D) | Presence of functional groups, ratio of protons, number of unique carbons. | Fast, good for initial purity screen, confirms presence of expected amino acids. | Signal overlap, difficult to prove sequence, ambiguous assignments. |
| COSY, HSQC, HMBC (2D) | Atom-to-atom connectivity (through-bond), definitive sequence confirmation. | Unambiguous structural proof, resolves signal overlap, provides complete assignment. | Longer experiment time, requires more concentrated sample.[21] |
| HPLC | Purity, retention time. | Excellent for quantifying purity and separating isomers. | Provides no structural information on the main peak or impurities.[22] |
| Mass Spectrometry | Molecular weight. | High sensitivity, confirms correct mass of the final product. | Does not distinguish between isomers (e.g., Gly-Ala vs. Ala-Gly), provides no sequence proof for longer peptides. |
Conclusion
The synthesis of a peptide like this compound requires a validation methodology that is both rigorous and self-verifying. While 1D NMR offers a valuable initial assessment, it is insufficient for absolute structural confirmation. A comprehensive 2D NMR analysis, incorporating COSY, HSQC, and crucially, HMBC experiments, provides an unparalleled level of detail. This suite of experiments allows researchers to move from simply identifying the constituent amino acids to definitively proving their sequence and connectivity. By correlating atoms both within and between residues, this multi-technique NMR approach stands as the authoritative, non-destructive method for validating the successful synthesis of the target peptide, ensuring its integrity for downstream applications.
References
-
Arnold, L., et al. (2000). ¹H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. PubMed. Available at: [Link][12][13]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. Available at: [Link][11]
-
De Marco, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link][3]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link][4]
-
Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link][9]
-
Shahkhatuni, A. A., & Shahkhatuni, A. G. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. Available at: [Link]
-
Giesler, R. J., et al. (2022). Design and validation of a frugal, automated, solid-phase peptide synthesizer. PLOS ONE. Available at: [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link][19]
-
Christl, M., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of small peptides as a function of pH. Journal of the American Chemical Society. Available at: [Link][14]
-
Albericio, F., & Kruger, H. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link][8]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link][10]
-
Anumala, R. (2016). NMR of peptides. ResearchGate. Available at: [Link][17]
-
Vila, J. A., et al. (2003). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Journal of the American Chemical Society. Available at: [Link][15]
-
The Auer Lab. (n.d.). Solid Phase Peptide Synthesis (SPPS). The University of Edinburgh. Available at: [Link][5]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link][20]
-
Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents. Available at: [22]
-
Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Available at: [Link][6]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link][18]
-
Hong, M. (2003). Homonuclear decoupled 13C chemical shift anisotropy in 13C doubly labeled peptides by selective-pulse solid-state NMR. Hong Lab MIT. Available at: [Link]
-
Asakura, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link][16]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]
- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against H-Gly-Gly-Ala-Gly-OH
For the Discerning Researcher, Scientist, and Drug Development Professional
In the precise and demanding fields of scientific research and drug development, the specificity of an antibody is not just a desirable characteristic; it is the bedrock of reliable and reproducible results. This guide offers an in-depth, technical comparison of antibody cross-reactivity, with a specific focus on antibodies targeting the tetrapeptide H-Gly-Gly-Ala-Gly-OH. As senior application scientists, our goal is to provide you with the critical insights and experimental frameworks necessary to navigate the complexities of antibody selection and validation.
The Core Challenge: Demystifying Antibody-Peptide Interactions
The fundamental principle of an immunoassay is the specific binding of an antibody to its target antigen.[1] However, the potential for an antibody to bind to unintended molecules, a phenomenon known as cross-reactivity, presents a significant challenge.[2] This is particularly true for antibodies targeting small peptides like this compound, where the epitope—the specific region of the antigen recognized by the antibody—is small and may share structural similarities with other protein sequences.[3]
Antibody-peptide recognition is a nuanced process governed by several factors:
-
Primary Amino Acid Sequence: The linear sequence of the peptide is the primary determinant of antibody binding.
-
Three-Dimensional Conformation: The peptide's shape in its physiological environment can significantly influence how an antibody recognizes and binds to it.[4]
-
Epitope Accessibility: The target sequence must be accessible to the antibody for binding to occur.
A thorough understanding of these factors is essential when evaluating the potential for an anti-H-Gly-Gly-Ala-Gly-OH antibody to cross-react with other molecules.
A Framework for Rigorous Cross-Reactivity Assessment
A definitive evaluation of antibody specificity requires a multi-pronged experimental approach. The following workflow provides a robust, self-validating system for characterizing the cross-reactivity of an anti-H-Gly-Gly-Ala-Gly-OH antibody.
Figure 1: A comprehensive workflow for the systematic evaluation of anti-H-Gly-Gly-Ala-Gly-OH antibody cross-reactivity. This multi-phase approach ensures a thorough characterization of antibody specificity.
In-Depth Protocol: Competitive ELISA for Cross-Reactivity Quantification
This protocol details a step-by-step method for quantifying the cross-reactivity of an anti-H-Gly-Gly-Ala-Gly-OH antibody against a panel of structurally similar peptides.
Essential Materials:
-
High-binding 96-well microplates
-
This compound peptide (for coating)
-
Anti-H-Gly-Gly-Ala-Gly-OH antibody
-
Panel of potential cross-reacting peptides
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating, Wash, Blocking, and Substrate solutions
-
Microplate reader
Experimental Procedure:
-
Antigen Coating: Immobilize the this compound peptide onto the microplate wells.
-
Blocking: Block unoccupied sites on the plate to prevent non-specific binding.
-
Competitive Binding: In a separate plate, pre-incubate a fixed, subsaturating concentration of the primary antibody with serial dilutions of either the target peptide (standard curve) or the potential cross-reactant peptides.
-
Incubation: Transfer the antibody-peptide mixtures to the antigen-coated plate and incubate to allow for competitive binding.
-
Detection: Add the enzyme-conjugated secondary antibody, followed by the substrate, to detect the amount of primary antibody bound to the plate.
-
Data Analysis: Measure the signal intensity and plot it against the competitor peptide concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal) for the target peptide and each potential cross-reactant.
-
Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Cross-Reactant Peptide) x 100
Comparative Analysis: Predicting and Testing for Cross-Reactivity
The rational selection of potential cross-reactants is crucial for a meaningful analysis. For an antibody against this compound, this would include peptides with single amino acid substitutions, deletions, or modifications. A preliminary in silico analysis using tools like BLAST can help identify proteins with similar sequences, guiding the selection of peptides for experimental testing.[5]
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Anti-H-Gly-Gly-Ala-Gly-OH Antibody
| Peptide | Modification | Hypothetical IC50 (nM) | % Cross-Reactivity |
| This compound | Target Peptide | 10 | 100% |
| H-Gly-Gly-Val-Gly-OH | Alanine to Valine Substitution | 200 | 5% |
| H-Gly-Ala-Gly-Gly-OH | Scrambled Sequence | >10,000 | <0.1% |
| H-Gly-Gly-Ala-OH | C-terminal Deletion | 5,000 | 0.2% |
| Unrelated Peptide | No Sequence Homology | >10,000 | <0.1% |
Interpreting the Data: The hypothetical data in Table 1 demonstrates that even minor changes to the peptide sequence can significantly reduce antibody binding, indicating high specificity.
Advanced Validation Techniques: Beyond the ELISA Plate
While competitive ELISA is a powerful tool, other techniques can provide a more comprehensive understanding of antibody specificity.
Surface Plasmon Resonance (SPR)
SPR offers real-time, label-free analysis of binding kinetics, providing precise measurements of association (on-rate) and dissociation (off-rate) constants. This allows for a more nuanced comparison of the antibody's affinity for the target peptide versus potential cross-reactants.
Sources
- 1. The Structural Basis of Antibody-Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. An Introduction to Antibodies: Antigens, Epitopes and Antibodies [sigmaaldrich.com]
- 4. Frontiers | Structural Features of Antibody-Peptide Recognition [frontiersin.org]
- 5. bosterbio.com [bosterbio.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of H-Gly-Gly-Ala-Gly-OH
[1]
Executive Summary & Operational Directive
Product: H-Gly-Gly-Ala-Gly-OH (Gly-Gly-Ala-Gly) CAS: 16422-05-2 (or related sequence analogs) Hazard Class: Non-Hazardous (GHS); Non-Regulated (DOT).[1] Disposal Directive: DO NOT DISPOSE DOWN THE DRAIN. Although this compound is biologically benign and non-toxic, Good Laboratory Practice (GLP) and environmental stewardship dictate it be managed as Solid Chemical Waste or Aqueous Waste with Organics .[1] This prevents the accumulation of nitrogenous compounds in municipal water systems and adheres to the "cradle-to-grave" management principles outlined by the EPA [1].
Chemical Profile & Risk Assessment
To effectively dispose of a chemical, one must first understand its stability and reactivity. This compound is a synthetic tetrapeptide.[1]
| Property | Data | Operational Implication |
| Physical State | Lyophilized Powder (White) | High risk of aerosolization during transfer.[1][2] Use a fume hood.[3][4] |
| Solubility | Water Soluble | Will migrate quickly in aqueous waste streams.[1] |
| Stability | Stable under normal conditions | Does not require specialized passivation (e.g., quenching) unless in reactive solvents.[1] |
| Bioactivity | Low / Structural Motif | Unlike hormones or toxins, this sequence is generally inert.[1] However, treat as "Unknown Bioactivity" for safety uniformity. |
The "Why" Behind the Protocol: While this peptide is not on the EPA's P-list or U-list (acutely hazardous wastes), laboratory waste is often classified by characteristics rather than specific listing. If this peptide is dissolved in HPLC solvents (Acetonitrile/Methanol), the waste becomes Ignitable (D001) . Therefore, the matrix determines the disposal path, not just the peptide itself [2].
Waste Stream Decision Logic
Effective disposal requires segregating waste at the point of generation. Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating peptide waste based on physical state and solvent composition.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Contaminants)
Applicability: Expired powder, empty vials with residue, contaminated weigh boats, and gloves.
-
Containment: Do not throw vials in the glass trash if they contain any visible residue. Place the vial (cap on) into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Affix a "Solid Chemical Waste" label to the bag.
-
Constituents: "Non-hazardous Peptide (Gly-Gly-Ala-Gly) - <1g"[1]
-
Hazard Checkbox: Check "Non-Hazardous" or "Toxic" depending on your institution's default policy for peptides (many EHS departments default to "Toxic" for all synthesized compounds to ensure incineration).
-
-
Disposal: Place the sealed bag into the laboratory's designated Solid Chemical Waste Drum (usually a white or blue wide-mouth barrel).
Protocol B: Liquid Waste (HPLC & Organic Solutions)
Applicability: Eluents from purification, reaction mixtures containing Acetonitrile (ACN), Methanol (MeOH), or DMSO.
-
Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (ACN, MeOH).
-
Note: Most peptide workflows use Non-Halogenated solvents.
-
-
Transfer: Pour the solution into the corresponding Organic Waste Carboy .
-
Critical Step: Use a funnel to prevent drips.
-
-
Logging: Immediately log the addition on the carboy's waste tag.
-
Entry: "Acetonitrile 50%, Water 50%, Trace Peptide."
-
Reasoning: Even if the peptide is harmless, the solvent is likely flammable (Flash point <60°C), classifying it as RCRA Hazardous Waste D001 [3].
-
Protocol C: Aqueous Waste (Buffers & Stock Solutions)
Applicability: Peptide dissolved in water, PBS, or TRIS buffers with <5% organic solvent.
-
pH Check: Ensure pH is between 5 and 9. If highly acidic/basic, neutralize before adding to the central waste container to prevent exothermic reactions with other wastes.
-
Inactivation (Optional but Recommended): While GGAG is not a bioactive toxin, adding bleach (10% final concentration) for 30 minutes is a standard "Prudent Practice" to degrade biological sequences before disposal [4].
-
Disposal: Pour into the Aqueous Waste Carboy .
-
Warning: Never pour into a sink unless your facility has a specific permit for "Trace Organics" discharge.
-
Spill Management (Decontamination)
In the event of a powder spill (high risk of dispersion):
-
PPE: Don nitrile gloves, lab coat, and safety glasses.[2] If the powder is fine and outside a hood, wear an N95 mask to prevent inhalation.
-
Containment: Cover the spill with a damp paper towel (water or 70% ethanol) to prevent dust from becoming airborne.
-
Cleanup: Wipe up the material.
-
Disposal: Place all paper towels and gloves used into a Solid Chemical Waste bag. Treat as Protocol A.
-
Surface Decontamination: Wipe the surface with 10% bleach followed by water to degrade any residual peptide bonds.
Regulatory Compliance & References
This protocol complies with the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.
-
RCRA Status: this compound is not a "Listed" waste (40 CFR Part 261 Subpart D).[1] However, mixtures containing it may be "Characteristic" wastes (Subpart C) due to ignitability of solvents [2].
-
Drain Disposal: Prohibited under general "Prohibition of Dilution" rules and local POTW (Publicly Owned Treatment Works) ordinances which restrict nitrogen loading in wastewater.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[5][6] Title 40, Code of Federal Regulations (CFR), Parts 260-273.[6]
-
U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).[2][3][5][7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste.
-
BenchChem. Safeguarding the Laboratory: Proper Disposal Procedures for Peptides. (2025).[2][3][5][7]
Personal protective equipment for handling H-Gly-Gly-Ala-Gly-OH
As a Senior Application Scientist, this guide provides essential safety and handling protocols for H-Gly-Gly-Ala-Gly-OH, ensuring the well-being of laboratory personnel and the integrity of research. While this peptide is not classified as a hazardous substance, adherence to best practices is paramount due to the absence of comprehensive toxicological data.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Hazard Assessment and Risk Mitigation
This compound is a tetrapeptide composed of glycine and alanine residues.[2] Although its constituent amino acids are naturally occurring and generally considered non-hazardous, the specific properties of this synthetic peptide have not been exhaustively studied.[1] Therefore, a cautious approach is warranted. The primary risks associated with handling this compound in its solid, powdered form are inhalation and direct contact with skin and eyes.[1][3]
Key Safety Considerations:
-
Inhalation: Fine powders can be easily aerosolized, leading to respiratory tract irritation.[3]
-
Skin/Eye Contact: Direct contact may cause localized irritation.[3]
-
Ingestion: Accidental ingestion could lead to unforeseen physiological effects.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the required and recommended equipment.
| PPE Category | Item | Specifications & Rationale |
| Mandatory | Safety Goggles | Chemical-resistant, providing protection against splashes and airborne particles.[4][5] |
| Nitrile Gloves | Chemical-resistant to prevent skin contact. Should be changed between handling different samples.[4] | |
| Lab Coat | Provides a protective barrier for skin and clothing.[4][5] | |
| Closed-toe Shoes | Non-permeable footwear to protect against spills.[4][5] | |
| Recommended | Respiratory Protection | A NIOSH-approved respirator or a face mask is recommended when handling the powder outside of a fume hood to minimize inhalation of fine particles.[1][5][6] |
| Fume Hood | Handling the solid powder within a fume hood is strongly advised to control aerosols and minimize inhalation risk.[4] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection and procedural workflow for handling this compound.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential for safe handling.
Preparation:
-
Ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.).
-
Don the appropriate PPE as outlined in the workflow above.
Weighing the Solid Compound:
-
Perform all weighing operations within a fume hood or a ventilated enclosure to contain any airborne powder.[4]
-
Use anti-static weighing techniques to prevent powder dispersion.
-
Carefully open the container with the this compound.
-
Using a clean spatula, transfer the desired amount of powder to a weigh boat.
-
Securely close the stock container immediately after use.
-
Proceed with reconstitution or other procedures.
Reconstitution:
-
Slowly add the appropriate sterile diluent down the side of the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can damage the molecular structure.
-
Ensure the peptide is fully dissolved before use.
Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spills:
-
Gently sweep up the powdered material, avoiding dust generation.[1]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for proper waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. All waste generated from handling this compound must be treated as chemical waste.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Disposal Protocol:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and pipette tips, should be placed in a designated solid chemical waste container.[8]
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated liquid chemical waste container. Do not dispose of this material down the sink.[9]
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste. The rinsed vials can then be disposed of in a designated glass waste container.
-
Final Disposal: All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[9][10][11] One suggested method for the peptide itself is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, always defer to your local EHS protocols.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the quality and integrity of your research.
References
-
Peptide Institute, Inc. (2021, March 30). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
PubChem. (n.d.). H-Gly-Ala-Gly-OH. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
PurePeptix. (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Durham Tech. (2018, August 21). Glycine Safety Data Sheet. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Video]. YouTube. Retrieved from [Link]
-
PerkinElmer. (2020, October 22). Waste Management. [Video]. YouTube. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. peptide.co.jp [peptide.co.jp]
- 2. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. durhamtech.edu [durhamtech.edu]
- 4. biovera.com.au [biovera.com.au]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemicalbook.com [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
